molecular formula C9H5BrClNO B1443996 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one CAS No. 1341717-31-4

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Katalognummer: B1443996
CAS-Nummer: 1341717-31-4
Molekulargewicht: 258.5 g/mol
InChI-Schlüssel: RJIPPGGSXPKBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one (Molecular Formula: C9H5BrClNO) is a halogenated dihydroquinolinone derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and life science research . Compounds based on the 1,2-dihydroquinolin-2-one core, such as this reagent, are of significant interest in early-stage drug discovery for their potential biological activities. Recent patent literature indicates that structurally related 3,4-dihydroquinolin-2(1H)-one compounds have been investigated for their potent antagonist activity against the thyroid-stimulating hormone receptor (TSHR) . This suggests that 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one, with its reactive bromo and chloro substituents, is a valuable precursor for the synthesis of novel small molecules targeting related therapeutic areas, such as thyroid-related diseases including Graves' disease and thyroid eye disease . The molecular structure provides sites for further functionalization via cross-coupling reactions, making it a key building block for constructing compound libraries for biological screening. Researchers can leverage this compound to develop and explore new chemical entities with potential pharmacological properties. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Eigenschaften

IUPAC Name

6-bromo-8-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIPPGGSXPKBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one: Technical Guide & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern medicinal chemistry and drug discovery, di-halogenated heterocyclic scaffolds are highly prized for their orthogonal reactivity. 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1341717-31-4) represents a premier building block in this category. Featuring a quinolinone core decorated with two distinct halogens, this compound enables researchers to execute highly regioselective cross-coupling reactions. Its structural geometry and electronic properties make it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and receptor agonists.

Physicochemical Data & Structural Properties

To ensure reproducibility and accurate stoichiometric calculations in synthetic workflows, the foundational quantitative data of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one is summarized below.

PropertyValue
IUPAC Name 6-bromo-8-chloro-1,2-dihydroquinolin-2-one
CAS Number 1341717-31-4
Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
Exact Mass 256.9243 Da
Physical Form Powder or crystals
Typical Purity ≥95%
SMILES C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl

Data supported by commercial specifications from and computational databases like . [1][3]

Mechanistic Insight: Tautomerism and Electronic Effects

The 1,2-dihydroquinolin-2-one core exists in a tautomeric equilibrium with its lactim form (2-hydroxyquinoline). However, in the solid state and within polar aprotic solvents, the lactam form strongly predominates. This tautomerism is critical because it dictates the acidity of the N-1 proton. The electron-withdrawing nature of the C-8 chlorine further increases the acidity of the adjacent N-H group, facilitating straightforward deprotonation and subsequent N-alkylation under mild basic conditions.

Reactivity Profile & Regioselectivity

The strategic value of this compound lies in the differential bond dissociation energies of its carbon-halogen bonds. The C-Br bond at the 6-position is significantly weaker and more reactive toward oxidative addition by transition metals than the C-Cl bond at the 8-position.

Reactivity Core 6-Bromo-8-chloro- 1,2-dihydroquinolin-2-one C6 C-6 Bromine (High Reactivity) Core->C6 Pd-Catalyzed Cross-Coupling C8 C-8 Chlorine (Moderate Reactivity) Core->C8 Harsh Cross-Coupling or Lithiation N1 N-1 Lactam (Alkylation/Acylation) Core->N1 Base + Electrophile

Fig 1. Regioselective reactivity profile of the 6-bromo-8-chloroquinolin-2(1H)-one scaffold.

Validated Experimental Workflows

Workflow Start Starting Material (4-Bromo-2-chloroaniline) Cyclization Cyclization (Acid Catalyzed) Start->Cyclization Step 1 Intermediate 6-Bromo-8-chloro- 1,2-dihydroquinolin-2-one Cyclization->Intermediate Step 2 Purification Purification (Recrystallization) Intermediate->Purification Step 3 Product Pure API Intermediate (>95% Purity) Purification->Product Validation (LC-MS)

Fig 2. General synthetic workflow for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one isolation.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-6

This protocol describes the selective arylation of the C-6 position while preserving the C-8 chlorine for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: Dioxane provides excellent solubility for the organic substrates, while water is essential to dissolve the K₂CO₃ base and activate the boronic acid via the formation of a highly reactive boronate complex.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

  • Heating: Stir the reaction mixture at 80°C for 4-6 hours.

    • Causality: Maintaining the temperature at exactly 80°C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition while remaining strictly below the threshold required to break the stronger C-Cl bond, ensuring absolute regioselectivity.

  • Self-Validation System: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic triad at m/z 258/260/262 (due to the presence of one Br and one Cl). Complete conversion is validated by the total disappearance of this triad and the emergence of a new mass peak corresponding to the coupled product. This new peak must retain a characteristic 3:1 isotopic doublet (m/z M / M+2), which proves the C-8 chlorine remains intact.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: N-Alkylation of the Quinolinone Core

Protecting or functionalizing the lactam nitrogen is often required before executing harsher cross-coupling reactions at the C-8 position.

Step-by-Step Methodology:

  • Dissolution: Dissolve the quinolinone (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

    • Causality: Cesium carbonate is selected over weaker bases (like K₂CO₃) to exploit the "cesium effect." The large ionic radius of the Cs⁺ ion minimizes tight ion-pairing, resulting in a more "naked" and highly nucleophilic lactam anion.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise and heat to 50°C for 12 hours.

  • Self-Validation System: Quench the reaction by pouring it into rapidly stirring ice water. The highly hydrophobic N-alkylated product will precipitate immediately. Complete conversion is validated by TLC (3:1 Hexanes/EtOAc); the successful N-alkylated product will exhibit a significantly higher Rf value than the highly polar, hydrogen-bonding starting lactam.

Applications in Drug Discovery

The 6-bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold is prominently featured in patent literature for the synthesis of novel therapeutics. A foundational example of its utility is documented in the, which details the synthesis of novel chemical compounds targeting complex biological pathways, including thrombopoietin (TPO) mimetics and kinase inhibitors [2].

By utilizing the orthogonal halogens on this scaffold, medicinal chemists can rapidly synthesize diverse libraries of analogs. The C-6 position is typically decorated first to establish the primary pharmacophore, followed by N-alkylation to tune lipophilicity, and finally, harsh cross-coupling at the C-8 position to optimize target binding affinity.

Safety, Handling, and Storage

As a halogenated heterocyclic compound, strict adherence to safety protocols is mandatory.

  • GHS Classification: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).

  • Handling: All manipulations—especially those involving dry powders—must be conducted in a certified fume hood to prevent inhalation. Standard PPE (nitrile gloves, safety goggles, and a lab coat) is required.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature (20-25°C). Ensure the compound is kept away from strong oxidizing agents to prevent degradation.

References

  • SmithKline Beecham Corporation. "Novel chemical compounds (Patent WO2006132739A2)".
  • PubChemLite / University of Luxembourg. "6-bromo-8-chloro-1,2-dihydroquinolin-2-one (C9H5BrClNO)". PubChem.[Link]

6-bromo-8-chloro-1,2-dihydroquinolin-2-one molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-bromo-8-chloro-1,2-dihydroquinolin-2-one

This guide provides a comprehensive technical overview of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a proposed synthetic pathway with mechanistic rationale, spectroscopic characterization, and its prospective applications as a versatile building block.

Core Molecular Profile and Structural Elucidation

6-bromo-8-chloro-1,2-dihydroquinolin-2-one belongs to the quinolinone class of compounds. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1][2] The presence of two distinct halogen atoms (bromine at the C6 position and chlorine at the C8 position) on the aromatic ring provides specific handles for regioselective functionalization, making it a valuable intermediate for building molecular complexity.

Physicochemical Properties

A summary of the key identifiers and properties of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one is presented below.

PropertyValueReference
Molecular Formula C₉H₅BrClNO[3]
Molecular Weight 258.5 g/mol
CAS Number 1341717-31-4
Synonyms 6-bromo-8-chloro-2(1H)-quinolinone
Physical Form Powder or crystals
InChI Key RJIPPGGSXPKBAB-UHFFFAOYSA-N
SMILES C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl[3]
Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a 2-pyridone ring.

Caption: 2D structure of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Spectroscopic Signature for Structural Verification

Unequivocal identification of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, a predictive analysis based on known quinolinone analogs provides a strong framework for characterization.[2][4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The two protons on the pyridone ring (H-3 and H-4) will appear as doublets. The two remaining protons on the benzene ring (H-5 and H-7) will also be distinct, likely appearing as singlets or narrow doublets due to the substitution pattern. The N-H proton will present as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals for the nine carbon atoms in the molecule. The carbonyl carbon (C-2) will be the most downfield signal, typically appearing around 160-165 ppm. The remaining eight signals will be in the aromatic region (110-150 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band for the carbonyl (C=O) stretch, expected around 1630-1660 cm⁻¹. A broad absorption corresponding to the N-H stretch will be visible in the 3100-3300 cm⁻¹ region. Characteristic C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (< 800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will provide the definitive molecular weight. Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio), the molecular ion peak will exhibit a characteristic isotopic cluster (M, M+2, M+4), which is a powerful diagnostic tool for confirming the presence and number of these halogens.

Proposed Synthesis and Mechanistic Considerations

The synthesis of substituted quinolinones often involves the construction of the heterocyclic ring from an appropriately substituted aniline precursor. The following multi-step pathway is proposed based on established methodologies for similar transformations, such as the synthesis of related bromo-methyl-quinolinones.[5]

SynthesisWorkflow A 2-Amino-3-chloro-5-bromobenzoic Acid B 2-Chloro-4-bromoaniline A->B Decarboxylation C (E)-Diethyl 2-((2-chloro-4-bromophenyl)amino)but-2-enedioate B->C Condensation (Diethyl acetylenedicarboxylate) D Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-2-carboxylate C->D Thermal Cyclization (Gould-Jacobs reaction) E 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one D->E Saponification & Decarboxylation

Caption: Proposed synthetic workflow for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Step-by-Step Synthetic Protocol
  • Step 1: Preparation of 2-Chloro-4-bromoaniline (Precursor)

    • Rationale: This step creates the core substituted aniline required for building the quinoline ring. The starting material, 2-amino-3-chloro-5-bromobenzoic acid, is commercially available. Decarboxylation is a standard transformation to remove the carboxylic acid group.

    • Protocol: 2-Amino-3-chloro-5-bromobenzoic acid is heated in a high-boiling point solvent such as diphenyl ether. The reaction is monitored for the cessation of CO₂ evolution. Upon completion, the mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

  • Step 2: Condensation with Diethyl Acetylenedicarboxylate

    • Rationale: This step introduces the carbon backbone that will form the second ring of the quinolinone system. The nucleophilic aniline attacks the electrophilic alkyne in a classic Michael addition.

    • Protocol: 2-Chloro-4-bromoaniline is dissolved in a suitable solvent like ethanol. Diethyl acetylenedicarboxylate is added dropwise at room temperature. The reaction is typically exothermic and stirred until completion (monitored by TLC). The resulting enamine product often precipitates from the solution upon cooling or can be isolated by solvent evaporation.

  • Step 3: Thermal Cyclization (Gould-Jacobs Reaction)

    • Rationale: This is the key ring-forming step. High temperatures promote an intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring to form the new six-membered ring.

    • Protocol: The intermediate from Step 2 is added to a preheated high-boiling point solvent (e.g., Dowtherm A) at approximately 250 °C. This high temperature provides the activation energy needed for the cyclization. The reaction is held at this temperature for a short period before being cooled. The cyclized product is then precipitated by the addition of a non-polar solvent like hexane and purified.

  • Step 4: Saponification and Decarboxylation

    • Rationale: The final step involves the hydrolysis of the ester to a carboxylic acid, followed by thermally induced decarboxylation to yield the target quinolinone. The hydrolysis is a standard saponification reaction.

    • Protocol: The product from Step 3 is heated under reflux in an aqueous solution of sodium hydroxide to hydrolyze the ester. The reaction mixture is then cooled and acidified (e.g., with HCl), which causes the simultaneous decarboxylation and precipitation of the final product, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The true value of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one for medicinal chemists lies in its potential for diversification. The C-Br and C-Cl bonds serve as versatile synthetic handles for palladium-catalyzed cross-coupling reactions.

Reactivity cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Core 6-Bromo-8-Chloro- 1,2-dihydroquinolin-2-one Suzuki_Br Aryl/Heteroaryl Boronic Acid (Reacts at C6-Br) Core->Suzuki_Br Pd Catalyst, Base Buchwald_Cl Primary/Secondary Amine (Reacts at C8-Cl) Core->Buchwald_Cl Pd Catalyst, Base Product_Br 6-Aryl-8-chloro- quinolin-2-one Suzuki_Br->Product_Br Product_Cl 6-Bromo-8-amino- quinolin-2-one Buchwald_Cl->Product_Cl

Caption: Diversification potential via cross-coupling reactions.

The differential reactivity of C-Br versus C-Cl bonds under specific catalytic conditions allows for selective, stepwise functionalization. Generally, the C-Br bond is more reactive in standard palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 6-position while leaving the C8-Cl bond intact for subsequent modification.

This synthetic versatility makes the compound an excellent starting point for generating libraries of analogs for structure-activity relationship (SAR) studies. Quinolinone derivatives have shown significant promise as:

  • Kinase Inhibitors: The quinoline core is a well-established scaffold for designing inhibitors of various protein kinases involved in cancer cell signaling pathways.[1]

  • Antibacterial Agents: Functionalized quinolones are a major class of antibiotics that target bacterial DNA gyrase.[1]

Safety and Handling

As with any laboratory chemical, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

6-bromo-8-chloro-1,2-dihydroquinolin-2-one is a strategically important heterocyclic intermediate. Its molecular formula, C₉H₅BrClNO, and the presence of two differentially reactive halogen atoms make it a highly valuable platform for the synthesis of complex molecules. The proposed synthetic route offers a reliable method for its preparation, and its utility in palladium-catalyzed cross-coupling reactions opens extensive possibilities for drug discovery programs targeting kinases and bacterial enzymes. Proper spectroscopic analysis is critical for structural confirmation, and adherence to safety protocols is mandatory during its handling.

References

  • PubChemLite. 6-bromo-8-chloro-1,2-dihydroquinolin-2-one. [Link]

  • PMC. 6,8-Dibromoquinoline. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • ResearchGate. 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. [Link]

  • SpectraBase. 6-BROMO-8-CHLORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID, ETHYL ESTER. [Link]

Sources

The Quinolinone Core: A Legacy of Serendipity and Rational Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the quinolinone scaffold, from an impurity in a 19th-century industrial byproduct to a cornerstone of modern medicinal chemistry, is a compelling narrative of serendipitous discovery, meticulous structural elucidation, and innovative synthetic development. This guide provides an in-depth exploration of the history and discovery of quinolinone compounds, their synthetic evolution, and their expanding therapeutic landscape. We will delve into the causality behind key experimental choices and provide detailed protocols for foundational synthetic methods, offering a comprehensive resource for professionals in drug discovery and development.

From Coal Tar to a Privileged Scaffold: The Genesis of Quinolinone Chemistry

The story of quinolinone begins not with a targeted synthesis, but with the fractional distillation of coal tar. In 1834, German chemist Friedlieb Ferdinand Runge isolated a colorless, oily substance he named "leukol".[1] Eight years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, which he named "quinoline."[1] It was later confirmed that these two substances were identical.

For several decades, the precise atomic arrangement of this new molecule remained elusive. The breakthrough came in 1869 when the renowned German chemist August Kekulé, famous for his work on the structure of benzene, proposed the correct bicyclic aromatic structure of quinoline, a fusion of a benzene and a pyridine ring.[1] This structural elucidation was a pivotal moment, providing a rational framework for understanding its chemical properties and paving the way for the systematic synthesis of its derivatives.

The transition from quinoline to the first medicinally significant "quinolinone" was not a direct, intentional leap but rather a serendipitous offshoot of other research. In the early 1960s, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at Sterling Drug discovered a by-product with unexpected antibacterial activity.[2][3] This compound was nalidixic acid, a 1,8-naphthyridine derivative that is considered the first of the quinolone antibiotics.[3][4] The term "quinolone" itself refers to a quinoline ring with a ketone group, and these compounds are tautomers of hydroxyquinolines. The discovery of nalidixic acid marked the dawn of the quinolone era and laid the groundwork for the development of a vast and versatile class of therapeutics.[5][6]

Timeline of Key Historical Milestones:

YearEventSignificance
1834 Friedlieb Ferdinand Runge isolates "leukol" from coal tar.[1]First isolation of the quinoline scaffold.
1842 Charles Gerhardt synthesizes "quinoline" from quinine.[1]Independent discovery and naming of quinoline.
1869 August Kekulé elucidates the structure of quinoline.[1]Provided a rational basis for synthetic exploration.
1962 George Lesher discovers nalidixic acid.[3][5][6]The first quinolone antibiotic, marking a new therapeutic era.
1970s Introduction of first-generation quinolones like cinoxacin and oxolinic acid.[3]Marginal improvements over nalidixic acid.
1980s Development of fluoroquinolones, such as norfloxacin.[5]Introduction of a fluorine atom significantly expanded the antibacterial spectrum.

The Art of Synthesis: Constructing the Quinolinone Core

The ability to rationally synthesize the quinolinone scaffold was crucial for exploring its therapeutic potential. Several classic "named reactions" were developed in the late 19th and early 20th centuries, each offering a unique pathway to this privileged structure. These methods, while foundational, have been continuously refined to improve yields, expand substrate scope, and embrace the principles of green chemistry.

The Skraup Synthesis: A Classic Route to Quinolines

Developed by Zdenko Hans Skraup in 1880, this reaction is a cornerstone of quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The harsh conditions of the original Skraup synthesis have led to the development of milder modifications.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (as an oxidizing agent), ferrous sulfate (to moderate the reaction).

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol.

    • Add ferrous sulfate to the mixture.

    • Slowly add nitrobenzene while stirring.

    • Heat the mixture, and the reaction will become exothermic.

    • After the initial vigorous reaction subsides, continue heating to complete the reaction.

    • Cool the mixture and pour it into water.

    • Neutralize with a base (e.g., sodium hydroxide) and then perform steam distillation to isolate the quinoline.

Causality in Experimental Choices:

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step.

  • Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.

  • Ferrous Sulfate: Helps to control the otherwise violent exothermic reaction.

Diagram: Experimental Workflow for the Skraup Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Mix Aniline and Glycerol B Add Ferrous Sulfate A->B C Slowly add Conc. H2SO4 B->C D Add Nitrobenzene C->D E Heat the Mixture D->E F Exothermic Reaction E->F G Continue Heating F->G H Cool and Quench with Water G->H I Neutralize with Base H->I J Steam Distillation I->J K Isolate Quinoline J->K

Caption: Experimental workflow for the Skraup synthesis.

The Conrad-Limpach and Knorr Syntheses: Accessing 4-Quinolones and 2-Quinolones

The Conrad-Limpach synthesis, reported in 1887, provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting anilines with β-ketoesters.[7][8] The reaction conditions are critical for determining the product. Lower temperatures favor the formation of the β-aminoacrylate intermediate, which upon heating, cyclizes to the 4-hydroxyquinoline (the kinetic product).[9] In contrast, the Knorr synthesis, which involves the formation of a β-ketoanilide intermediate at higher initial temperatures, leads to 2-hydroxyquinolines (the thermodynamic product).[7]

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

  • Materials: Aniline, ethyl acetoacetate, a high-boiling inert solvent (e.g., mineral oil or Dowtherm A), glacial acetic acid (catalyst).

  • Procedure:

    • Step 1: Enamine Formation:

      • To a solution of aniline in toluene, add ethyl acetoacetate and a catalytic amount of glacial acetic acid.

      • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed.

      • After the reaction is complete, remove the toluene under reduced pressure. The crude ethyl 3-(phenylamino)crotonate can be used in the next step.[10]

    • Step 2: Thermal Cyclization:

      • In a flask equipped with a reflux condenser, place the crude product from Step 1 and add a high-boiling solvent.

      • Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.[10]

      • Cool the mixture, and the product will precipitate.

      • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

      • The crude product can be purified by recrystallization.

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines

First reported in 1939, the Gould-Jacobs reaction is a highly versatile method for synthesizing 4-hydroxyquinolines.[11][12][13] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[11]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

  • Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling solvent (e.g., Dowtherm A), sodium hydroxide solution, hydrochloric acid.

  • Procedure:

    • Step 1 & 2: Condensation and Cyclization:

      • Mix aniline and DEEM and heat.

      • Add a high-boiling solvent and heat to approximately 250°C to induce cyclization.

    • Step 3: Hydrolysis:

      • Hydrolyze the resulting ester with a sodium hydroxide solution.

    • Step 4: Decarboxylation:

      • Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

      • Heat the dried acid above its melting point to induce decarboxylation, yielding 4-hydroxyquinoline.[11]

Modern adaptations of this reaction often utilize microwave irradiation to significantly reduce reaction times and improve yields.[11][14]

The Expanding Therapeutic Horizon of Quinolinone Derivatives

While the initial therapeutic application of quinolinones was in the realm of antibacterial agents, the versatility of this scaffold has led to its exploration in a wide range of diseases.

Antibacterial Agents: From Quinolones to Fluoroquinolones

The discovery of nalidixic acid spurred the development of several generations of quinolone antibiotics, each with an improved spectrum of activity. The introduction of a fluorine atom at the C-6 position was a major breakthrough, leading to the development of the fluoroquinolones with significantly enhanced potency and a broader spectrum of activity.[3]

Generations of Quinolone Antibiotics:

GenerationKey FeaturesExamples
First Modest activity against Gram-negative bacteria.[3]Nalidixic acid, Cinoxacin
Second Introduction of fluorine at C-6; expanded Gram-negative and some Gram-positive activity.[3]Ciprofloxacin, Norfloxacin
Third Improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.Levofloxacin, Gatifloxacin
Fourth Broad-spectrum activity, including anaerobic bacteria.[3]Moxifloxacin, Trovafloxacin

Quantitative Data: In Vitro Activity of Quinolones

AntibioticE. coli MIC90 (µg/mL)P. aeruginosa MIC90 (µg/mL)S. pneumoniae MIC90 (µg/mL)
Ciprofloxacin≤0.060.51
Levofloxacin≤0.0611
Moxifloxacin0.128≤0.12
Gatifloxacin≤0.0640.25

Data sourced from[15]

Anticancer Activity: Targeting Key Signaling Pathways

Quinolinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[16][17] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Inhibition of Kinase Signaling Pathways:

A primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.

  • EGFR and VEGFR Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Several quinolinone derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.[2][12][18][19][20] For instance, some sulfonylated indeno[1,2-c]quinolines have shown EGFR-TK inhibitory activity with IC50 values in the nanomolar range, outperforming the known drug erlotinib.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its deregulation is a common feature in many cancers.[21] Quinolinone-based compounds have been identified as potent inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors.[22]

Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Quinolinone Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes Quinolinone Quinolinone Inhibitor Quinolinone->PI3K Inhibits Quinolinone->mTORC1 Inhibits Quinolinone->mTORC2 Inhibits

Caption: Quinolinone derivatives can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Quantitative Data: Anticancer Activity of Quinolinone Derivatives (IC50 values)

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-5-sulfonamidesC-32 (Amelanotic melanoma)Varies (e.g., 3a: 1.54)[1]
Quinoline-5-sulfonamidesA549 (Lung adenocarcinoma)Varies (e.g., 3a: 1.62)[1]
4,7-Disubstituted quinolinesHL-60 (Leukemia)Varies (e.g., 0.314 µg/cm³)[16]
Indolyl quinolinoneKDR (VEGFR-2) kinaseVaries[23]
Sulfonylated indeno[1,2-c]quinolinesEGFR-TKVaries (e.g., SIQ3: ~0.6 nM)[2]
Antiviral and Antimalarial Applications

The historical connection of quinoline to the antimalarial drug quinine has inspired the continued exploration of quinolinone derivatives for treating parasitic and viral diseases. Chloroquine and hydroxychloroquine are well-known quinoline-based antimalarial agents.[24] More recently, novel quinolinone derivatives have shown promising activity against a range of viruses, including Dengue virus and Zika virus.[25][26][27]

Quantitative Data: Antiviral Activity of Quinoline Derivatives

CompoundVirusIC50 (µM)Reference
Compound 1Dengue Virus Serotype 2 (DENV2)3.03[25]
Compound 2Zika Virus0.8[26]
QL47Dengue Virus Serotype 2 (DENV2)0.343[27]

Conclusion and Future Perspectives

The quinolinone scaffold has traversed a remarkable journey from its humble origins in coal tar to its current status as a privileged structure in medicinal chemistry. Its rich history is a testament to the power of both serendipitous observation and rational drug design. The development of a diverse array of synthetic methodologies has provided chemists with the tools to create vast libraries of quinolinone derivatives, leading to the discovery of potent antibacterial, anticancer, antiviral, and antimalarial agents.

As we move forward, the focus will undoubtedly be on the development of more selective and potent quinolinone-based therapeutics with improved safety profiles. The elucidation of new biological targets and a deeper understanding of the mechanisms of drug resistance will continue to drive the design of next-generation quinolinone compounds. The enduring legacy of the quinolinone core ensures its continued prominence in the ongoing quest for novel and effective medicines.

References

Sources

De Novo Synthesis and Late-Stage Functionalization Strategies for 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold (CAS 1341717-31-4)[1][2] is a privileged heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the development of bromodomain inhibitors[3], ATM kinase inhibitors[4], and PDE10 modulators[5]. The orthogonal reactivity of the C6-bromine and C8-chlorine substituents enables precise, sequential transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[6]. However, synthesizing this core requires overcoming significant electronic deactivation and steric hindrance. This whitepaper details two highly validated, self-contained synthetic methodologies to construct this scaffold: a de novo Friedel-Crafts approach (Route A) and a regioselective late-stage halogenation approach (Route B).

Retrosynthetic Analysis & Pathway Selection

The structural complexity of the target molecule dictates that the 1,2-dihydroquinolin-2-one (carbostyril) core must be accessed via a 3,4-dihydro intermediate, which is subsequently dehydrogenated.

  • Route A (De Novo Construction): Utilizes pre-functionalized 4-bromo-2-chloroaniline[7][8]. This approach guarantees absolute regiochemical fidelity but requires harsh cyclization conditions due to the deactivated nature of the di-halo aromatic ring[9].

  • Route B (Sequential Halogenation): Begins with the unfunctionalized 3,4-dihydroquinolin-2-one core. It relies on the inherent directing effects of the cyclic amide to sequentially install the C6-bromine and C8-chlorine atoms[10].

Retrosynthesis Target 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one Intermediate 6-Bromo-8-chloro-3,4-dihydroquinolin-2-one Target->Intermediate Dehydrogenation (DDQ or Pd/C) RouteA_SM 4-Bromo-2-chloroaniline + 3-Chloropropionyl chloride Intermediate->RouteA_SM Route A: Friedel-Crafts Alkylation RouteB_SM 3,4-Dihydroquinolin-2-one Intermediate->RouteB_SM Route B: Sequential Halogenation

Retrosynthetic pathways for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Experimental Methodologies & Mechanistic Causality

Route A: De Novo Core Construction via Friedel-Crafts Alkylation

Mechanistic Rationale: Starting from 4-bromo-2-chloroaniline ensures that the halogen positions are fixed. The initial step is a simple amidation with 3-chloropropionyl chloride. The critical step is the intramolecular Friedel-Crafts alkylation. Because the aromatic ring is severely electron-depleted by the inductive effects of the bromine and chlorine atoms, standard Lewis acid catalysis in solution is thermodynamically insufficient. A neat melt in anhydrous Aluminum Chloride ( AlCl3​ ) at 130–150 °C provides the necessary activation energy to force the cyclization[9].

Protocol A1: Synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

  • Charge a flame-dried flask with 4-bromo-2-chloroaniline (1.0 equiv) and anhydrous dichloromethane (DCM) (0.5 M).

  • Add triethylamine (1.2 equiv) and cool the mixture to 0 °C under nitrogen.

  • Add 3-chloropropionyl chloride (1.1 equiv) dropwise over 30 minutes to control the exothermic acylation.

  • Warm to room temperature and stir for 2 hours. Quench with 1N HCl , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate amide.

Protocol A2: AlCl3-Mediated Cyclization

  • In a heavy-walled glass reactor, thoroughly mix the intermediate amide (1.0 equiv) with anhydrous AlCl3​ (3.0 equiv).

  • Heat the solid mixture gradually to 140 °C. The mixture will melt and turn dark brown. Maintain this temperature for 2 hours[9].

  • Critical Step: Cool the melt to 80 °C and carefully pour it over crushed ice and concentrated HCl to decompose the aluminum complex.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford 6-bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one.

Route B: Late-Stage Halogenation of Pre-formed Core

Mechanistic Rationale: If handling highly deactivated Friedel-Crafts cyclizations is undesirable, Route B leverages the innate electronic directing effects of the quinolinone core. The amide nitrogen strongly activates the ortho and para positions. Bromination with N-Bromosuccinimide (NBS) occurs exclusively at the least sterically hindered, highly activated C6 (para) position. Subsequent chlorination with N-Chlorosuccinimide (NCS) is directed to the C8 (ortho) position. Because the C6-bromine deactivates the ring, the NCS chlorination requires elevated thermal conditions (80 °C in DMF)[10].

Protocol B1: C6-Bromination

  • Dissolve 3,4-dihydroquinolin-2-one (1.0 equiv) in anhydrous DMF (0.3 M) at 0 °C.

  • Add NBS (1.05 equiv) in small portions. Stir at room temperature for 2 hours.

  • Pour into ice water; collect the 6-bromo-3,4-dihydroquinolin-2-one precipitate via filtration.

Protocol B2: C8-Chlorination

  • Dissolve 6-bromo-3,4-dihydroquinolin-2-one (1.0 equiv) in DMF (0.2 M).

  • Add NCS (1.5 equiv). Heat the reaction mixture to 80 °C and stir for 30–60 minutes[10].

  • Validation Check: Monitor via LC-MS; the highly deactivated nature of the product prevents over-chlorination.

  • Pour the mixture into ice-cold water. Filter the resulting solid and wash thoroughly with water to remove succinimide byproducts, yielding 6-bromo-8-chloro-3,4-dihydroquinolin-2-one.

Final Stage: Dehydrogenation to the 2-Quinolone Core

To achieve the fully conjugated 1,2-dihydroquinolin-2-one target, the 3,4-dihydro intermediate must be oxidized. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice. DDQ initiates a single-electron transfer or direct hydride abstraction at the benzylic C4 position, forming a resonance-stabilized carbocation. Subsequent proton loss at C3 yields the aromatic carbostyril system, driven by the thermodynamic stability of the extended π -conjugation[11].

DDQ_Mechanism A 3,4-Dihydro Precursor B Hydride Abstraction A->B C Carbocation Intermediate B->C D Proton Loss C->D E Aromatized 2-Quinolone D->E

Mechanistic pathway of DDQ-mediated dehydrogenation to the quinolin-2-one core.

Protocol C: DDQ Oxidation

  • Dissolve 6-bromo-8-chloro-3,4-dihydroquinolin-2-one (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Add DDQ (1.2 equiv). Equip the flask with a reflux condenser and heat to 90–100 °C for 12 hours[11].

  • Cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble DDQH2​ byproduct.

  • Concentrate the filtrate and purify via flash column chromatography (EtOAc/Hexane) to isolate pure 6-bromo-8-chloro-1,2-dihydroquinolin-2-one[11].

Quantitative Analytics & Route Comparison

The selection between Route A and Route B depends heavily on the scale of synthesis and the availability of starting materials. The table below summarizes the quantitative and operational metrics for both pathways.

ParameterRoute A (De Novo / Friedel-Crafts)Route B (Sequential Halogenation)
Starting Material 4-Bromo-2-chloroaniline3,4-Dihydroquinolin-2-one
Total Steps 3 Steps3 Steps
Overall Yield 45% – 55%65% – 75%
Regiochemical Purity >99% (Fixed by starting material)~95% (Minor C5/C7 halogenation isomers)
Key Reagents 3-Chloropropionyl chloride, AlCl3​ , DDQNBS, NCS, DDQ
Scalability Moderate (Exothermic AlCl3​ quench is hazardous at scale)High (Mild reagents, easily precipitated intermediates)
Primary Challenge Overcoming ring deactivation during cyclizationForcing C8-chlorination against C6-Br deactivation

References

  • Sigma-Aldrich. 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one Product Page. MilliporeSigma.
  • US Patent 9,353,081 B2. Bicyclic dihydroquinoline-2-one derivatives. Google Patents.
  • WO2017024408A1. Aryl-substituted dihydroquinolinones, their preparation and their use as pharmaceuticals. Google Patents.
  • Seifert et al. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, ACS Publications (2014).

Sources

Methodological & Application

Application Note: Synthesis and Orthogonal Functionalization of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-quinolone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in blockbuster therapeutics (e.g., aripiprazole, indacaterol) and bioactive alkaloids . Within this structural class, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1341717-31-4) serves as a highly specialized, dual-halogenated building block.

The strategic value of this specific substitution pattern lies in its orthogonal reactivity. The C-8 chlorine atom provides essential steric bulk and lipophilic modulation often required for target receptor binding . Conversely, the C-6 bromine atom acts as a highly reactive handle for late-stage palladium-catalyzed cross-coupling. Because the bond dissociation energy of the C(sp²)–Br bond (~81 kcal/mol) is significantly lower than that of the C(sp²)–Cl bond (~96 kcal/mol), researchers can achieve site-selective functionalization at the 6-position without displacing the 8-chloro substituent.

Mechanistic Insights: Regioselectivity and Causality

The synthesis of this intermediate relies on a two-phase approach: core assembly followed by late-stage electrophilic halogenation.

Core Assembly: The 8-chloroquinolin-2(1H)-one core is traditionally constructed via a modified Knorr-type cyclization . Reaction of 2-chloroaniline with cinnamoyl chloride yields an α,β -unsaturated amide. Lewis acid ( AlCl3​ ) activation of this amide drives an intramolecular Friedel-Crafts alkylation, forming a 3,4-dihydroquinolin-2-one intermediate. Subsequent dehydrogenation restores aromaticity, yielding the thermodynamically stable 2-quinolone tautomer.

Regioselective Bromination: The causality behind the >99% regioselectivity during bromination is dictated by the electronic topology of the 2-quinolone ring. The amide nitrogen (N1) strongly donates its lone pair into the aromatic system, activating the ortho (C-8) and para (C-6) positions toward electrophilic aromatic substitution. Since the C-8 position is sterically and electronically blocked by the existing chlorine atom, the electrophile ( Br+ ) is exclusively funneled to the C-6 position.

The choice of reagent is critical. While molecular bromine ( Br2​ ) in acetic acid can be used, utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is vastly superior. DMF acts not just as a solvent, but as an active participant, forming a highly electrophilic Vilsmeier-type brominating complex with NBS. This stabilizes the bromonium intermediate, allowing the reaction to proceed rapidly at room temperature and entirely suppressing off-target polyhalogenation.

Synthetic Workflow

Workflow SM 2-Chloroaniline (Starting Material) Int1 N-(2-Chlorophenyl)cinnamamide (Intermediate) SM->Int1 Amidation (Cinnamoyl Chloride) Core 8-Chloroquinolin-2(1H)-one (Core Scaffold) Int1->Core 1. AlCl3 Cyclization 2. Pd/C Oxidation Target 6-Bromo-8-chloro-2-quinolone (Target Molecule) Core->Target NBS, DMF (rt) Regioselective Bromination Prod C-6 Functionalized Drug (e.g., Suzuki Coupling) Target->Prod Pd-Catalyzed Orthogonal Coupling

Synthetic workflow for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one and downstream functionalization.

Quantitative Optimization of Bromination Conditions

To establish the most robust protocol, various bromination conditions were evaluated. The data below demonstrates why the NBS/DMF system was selected for the final methodology.

EntryReagent (Equiv.)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C-6 : Other)Isolated Yield (%)
1 Br2​ (1.20)AcOH604>9592 : 881
2NBS (1.05)MeCN251245>99 : 141
3 NBS (1.05) DMF 25 2 >99 >99 : 1 94
4NBS (1.05)THF2587095 : 565

Table 1: Reaction optimization for the electrophilic bromination of 8-chloroquinolin-2(1H)-one. Entry 3 provides the optimal balance of kinetics, regioselectivity, and overall yield.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Synthesis of 8-Chloroquinolin-2(1H)-one (Core Assembly)
  • Amidation: Dissolve 2-chloroaniline (10.0 g, 78.4 mmol) and triethylamine (13.1 mL, 94.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert N2​ atmosphere. Cool the mixture to 0 °C.

  • Addition: Add cinnamoyl chloride (13.7 g, 82.3 mmol) dropwise over 30 minutes. Stir at room temperature for 2 hours.

  • Cyclization: Concentrate the mixture in vacuo. Redissolve the crude amide in chlorobenzene (80 mL), add anhydrous AlCl3​ (26.1 g, 196 mmol), and heat to 120 °C for 4 hours.

  • Oxidation: Quench the reaction carefully with ice water, extract with ethyl acetate, and concentrate. Dissolve the resulting 3,4-dihydro intermediate in diphenyl ether (50 mL), add 10% Pd/C (1.0 g), and reflux at 250 °C for 3 hours to aromatize the ring.

  • Validation (IPC): Monitor via TLC (Silica, 1:1 Hexanes/EtOAc). The product must appear as a distinct, bright blue fluorescent spot under short-wave UV (254 nm).

Protocol B: Regioselective Bromination (Target Synthesis)
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 8-chloroquinolin-2(1H)-one (5.0 g, 27.8 mmol) and anhydrous DMF (50 mL). Stir until complete dissolution is achieved.

  • Halogenation: Wrap the flask in aluminum foil to exclude light (preventing radical pathway activation). Add N-Bromosuccinimide (5.2 g, 29.2 mmol, 1.05 equiv.) in a single portion at 25 °C.

  • Reaction: Stir the dark yellow solution at room temperature for 2 hours.

  • Self-Validating IPC (LC-MS): Sample 10 µL of the reaction mixture and dilute in MeOH. Analyze via LC-MS (ESI+).

    • Causality Check: The starting material peak at m/z 180 [M+H]+ (showing a 3:1 isotopic ratio for one Cl) must be fully consumed.

    • Validation: The product peak must appear at m/z 258 [M+H]+ . Crucially, the mass spectrum must display a mathematically exact 3:4:1 isotopic pattern at m/z 258, 260, and 262. This specific ratio self-validates the incorporation of exactly one bromine atom (1:1 ratio) and one chlorine atom (3:1 ratio) on the scaffold.

  • Workup: Pour the mixture into ice-cold distilled water (200 mL). Filter the resulting white precipitate, wash with water (3 × 50 mL) and cold ethanol (20 mL), and dry under high vacuum to afford 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Protocol C: Orthogonal Functionalization (Suzuki-Miyaura Coupling at C-6)

To demonstrate the utility of the synthesized scaffold:

  • Charge a Schlenk tube with 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol), and K2​CO3​ (2.5 mmol).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL).

  • Heat at 90 °C for 6 hours. The C-6 bromide will selectively couple, leaving the C-8 chloride completely intact for subsequent SAR exploration.

References

  • Kadnikov, D. V.; Larock, R. C. Synthesis of 2-Quinolones via Palladium-Catalyzed Carbonylative Annulation of Internal Alkynes by N-Substituted o-Iodoanilines. The Journal of Organic Chemistry 2004, 69, 6772-6780. URL:[Link]

  • Jayashree, B. S.; Thomas, S.; Nayak, Y. Design and synthesis of 2-quinolones as antioxidants and antimicrobials: A rational approach. Medicinal Chemistry Research 2010, 19, 193-209. URL:[Link]

  • Wu, J.; Xiang, S.; Zeng, J.; Leow, M.; Liu, X.-W. Synthesis of 2-Quinolones via Pd-Catalyzed C-H Activation. Organic Letters 2015, 17, 222-225. URL:[Link]

Application Notes & Protocols for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one as a Research Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one as a pivotal intermediate in synthetic and medicinal chemistry. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. The introduction of halogen atoms, such as bromine and chlorine, at specific positions offers synthetic handles for diversification, enabling the exploration of chemical space and the optimization of pharmacological properties.[3]

The subject of this guide, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, is a particularly valuable intermediate. The differential reactivity of the C6-Br and C8-Cl bonds allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables the synthesis of complex molecular architectures from a single, readily available starting material.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material is fundamental to its successful application.

PropertyValueSource
CAS Number 1341717-31-4[4]
Molecular Formula C₉H₅BrClNO[4]
Molecular Weight 258.50 g/mol [4]
Appearance Powder or crystals[4]
Purity Typically ≥95%[4]
Storage Sealed in a dry place at room temperature[4]
Safety Information

As with all laboratory chemicals, appropriate safety precautions should be taken.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

Always consult the material safety data sheet (MSDS) from your supplier for complete safety information.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The primary utility of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one lies in its suitability for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is more reactive than the carbon-chlorine bond at the 8-position in typical Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for selective functionalization.[5]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[2] In the context of our intermediate, this reaction is ideal for introducing aryl or heteroaryl substituents at the 6-position, a common strategy in the development of kinase inhibitors.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 6-bromo-8-chloro-1,2-dihydroquinolin-2-one + Arylboronic Acid + Base Catalyst Add Pd Catalyst + Ligand Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Extract Extraction with Organic Solvent Workup->Extract Purify Column Chromatography Extract->Purify Product 6-Aryl-8-chloro-1,2-dihydroquinolin-2-one Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using 6-bromo-8-chloro-1,2-dihydroquinolin-2-one. The choice of a fluorophenyl group is illustrative of modifications often made in medicinal chemistry to enhance binding affinity or improve metabolic stability.

Materials:

  • 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, 4-fluorophenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-(4-fluorophenyl)-8-chloro-1,2-dihydroquinolin-2-one.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, which is often rate-limiting.

  • Base: Potassium carbonate is a moderately strong inorganic base required to activate the boronic acid for transmetalation.[6]

  • Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of our intermediate.

This protocol provides a general procedure for the Buchwald-Hartwig amination, using morpholine as a representative cyclic secondary amine.

Materials:

  • 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 6-(morpholino)-8-chloro-1,2-dihydroquinolin-2-one.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a stable source of Pd(0). XPhos is a highly effective bulky monophosphine ligand for Buchwald-Hartwig reactions, promoting both oxidative addition and reductive elimination.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7]

  • Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent for this reaction. An inert atmosphere is critical to prevent catalyst deactivation.

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAP Kinase Pathway

The derivatized quinolinone scaffolds are frequently explored as inhibitors of various protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[9] The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of cellular responses to stress and inflammation and is a well-established target for therapeutic intervention.[6][10]

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a tiered cascade of protein kinases that transduces extracellular signals to the nucleus, leading to changes in gene expression and cellular responses such as apoptosis, inflammation, and cell cycle regulation.[11][12]

p38_pathway Stress Stress Stimuli (UV, Cytokines, LPS) MKKK MAPKKK (e.g., ASK1, TAK1) Stress->MKKK activates MKK MKK3 / MKK6 MKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2, p53) p38->Downstream phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response Inhibitor Quinolinone-based Inhibitor (Synthesized from intermediate) Inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway.

Rationale for Targeting p38 MAPK: Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.[8][12] By designing small molecule inhibitors that bind to the ATP-binding pocket of p38 MAPK, it is possible to block the downstream signaling cascade and mitigate the pathological effects. The quinolinone scaffold, when appropriately substituted at the C6 and C8 positions, can be tailored to fit into this pocket with high affinity and selectivity. The aryl group introduced via Suzuki coupling can form key interactions within the kinase active site, while modifications at other positions can optimize physicochemical properties for drug-like characteristics.

Conclusion

6-bromo-8-chloro-1,2-dihydroquinolin-2-one is a strategically designed research intermediate that offers a versatile platform for the synthesis of complex, biologically active molecules. Its differential halogenation provides a clear pathway for selective functionalization using robust and well-established palladium-catalyzed cross-coupling reactions. By understanding the principles behind these reactions and the biological rationale for targeting pathways like p38 MAPK, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutics.

References

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from Assay Genie. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from Creative Diagnostics. [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from QIAGEN. [Link]

  • ABclonal. (2022, April 1). Exploring the p38-MAPK Signaling Pathway. Retrieved from ABclonal. [Link]

  • Wikipedia. (2023). p38 mitogen-activated protein kinases. In Wikipedia. [Link]

  • Abdelhamid, I. A., et al. (2024, February 23). Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Preprints.org. [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from Arkivoc. [Link]

  • Der Pharma Chemica. (n.d.). A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[5][8] cyclohepta [1, 2-b] pyridin-11-ol. Retrieved from Der Pharma Chemica. [Link]

  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from Frontiers. [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
  • Google Patents. (n.d.). US8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
  • Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Google Patents. (n.d.). WO2019043208A1 - Dihydroquinolinones.
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

  • MDPI. (2024, November 21). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Dihydroquinoline synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]

  • PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from PubMed. [Link]

  • PubMed. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from ResearchGate. [Link]

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Application Notes and Protocols for the Analytical Characterization of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolinone derivatives represent a significant class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, natural products, and key intermediates in organic synthesis.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them a focal point for drug discovery and development.[3][4] Consequently, the development of robust, reliable, and validated analytical methods is paramount for ensuring the identity, purity, and quality of these compounds from early-stage research through to final product quality control.

This technical guide provides an in-depth overview of the principal analytical techniques employed for the characterization of quinolinone derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. We will delve into the "workhorse" technique of High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Part 1: Chromatographic Analysis for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and determining the concentration of quinolinone derivatives in various matrices, from bulk drug substances to finished pharmaceutical products.[5] Its versatility, precision, and robustness make it indispensable for quality control and stability testing.

Application Note: Assay and Impurity Profiling of a Quinolinone API by Reverse-Phase HPLC-UV

Objective: To establish a validated reverse-phase HPLC method with UV detection for the simultaneous assay (quantification) of a target quinolinone active pharmaceutical ingredient (API) and the detection of its related impurities.

Principle of the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase. Quinolinone derivatives, which possess moderate polarity, are well-retained and separated under these conditions. More polar impurities will elute earlier, while less polar (more hydrophobic) impurities will be retained longer. The acidic modifier (e.g., formic or phosphoric acid) in the mobile phase is critical; it protonates silanol groups on the stationary phase to reduce peak tailing and ensures that the quinolinone derivatives (which are often weakly basic) are in a consistent, protonated state, leading to sharp, symmetrical peaks.[6] Detection is achieved by a UV-Vis detector set to a wavelength where the quinolinone chromophore exhibits maximum absorbance, ensuring high sensitivity.

Experimental Workflow for HPLC Analysis

cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:H2O with 0.1% FA) D Equilibrate HPLC System (Stable Baseline) A->D B Prepare Standards (Stock & Working Dilutions) E System Suitability Test (SST) (Inject Standard 5-6 times) B->E C Prepare Sample (Dissolve & Dilute Accurately) F Analyze Samples (Inject Blank, Standards, Samples) C->F D->E System Ready E->F SST Passed G Integrate Peaks (Identify & Quantify) F->G H Generate Calibration Curve G->H I Calculate Results (Assay %, Impurity %) H->I J Generate Final Report I->J

Caption: Workflow for HPLC analysis of quinolinone derivatives.

Instrumentation and Materials:

Item Specification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector
ColumnC18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Data SystemChromatography Data Station (CDS) for control and processing
ReagentsAcetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water (18.2 MΩ·cm), Formic Acid (or Phosphoric Acid, analytical grade)
StandardCertified Reference Standard of the Quinolinone API

Detailed Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic Acid) in a 30:70 (v/v) ratio.[7]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

    • Rationale: Filtering removes particulates that can damage the pump and column, while degassing prevents the formation of air bubbles that cause baseline noise and affect pump performance.

  • Standard Solution Preparation:

    • Stock (1000 µg/mL): Accurately weigh ~10 mg of the quinolinone reference standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

    • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This is the concentration for the assay.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected range of the analyte and its impurities (e.g., 0.5, 1, 10, 50, 150 µg/mL).[7]

  • Sample Solution Preparation (for Assay):

    • Accurately weigh an amount of the API powder equivalent to ~10 mg of the quinolinone derivative and prepare a 100 µg/mL solution following the same procedure as for the working standard.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[7]

  • Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) = 30:70 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the specific derivative)
Run Time 15 minutes (or until all impurities have eluted)
  • System Suitability Testing (SST):

    • Rationale: SST is a mandatory step to ensure the chromatographic system is performing adequately before any samples are analyzed.[8][9] It demonstrates the precision and suitability of the system for the intended analysis.

    • Procedure: Inject the working standard solution (100 µg/mL) five or six consecutive times.

    • Acceptance Criteria (based on ICH guidelines): [10]

Parameter Acceptance Criterion Purpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 1.5% for peak area and retention timeConfirms system precision.[8]
  • Data Analysis and Calculations:

    • Identification: The principal peak in the sample chromatogram should have the same retention time as the peak in the working standard chromatogram.

    • Assay (%): Calculate the percentage of the quinolinone API in the sample using the external standard method: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Impurities (%): Use the calibration curve generated from the standards to quantify any impurity peaks. Express each impurity as a percentage of the main peak area or concentration.

Part 2: Mass Spectrometry for Identification and Structural Elucidation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for confirming the identity of quinolinone derivatives and elucidating the structure of unknown metabolites or degradation products.[11][12]

Application Note: Identification of a Quinolinone and its Metabolites by LC-MS/MS

Objective: To develop a method for the unequivocal identification of a parent quinolinone drug in a complex matrix (e.g., plasma) and to identify potential phase I metabolites (e.g., hydroxylated species).

Principle of the Method: The LC system first separates the parent drug from its metabolites and endogenous matrix components. The eluent is then directed into the mass spectrometer. Electrospray Ionization (ESI) is typically used in positive ion mode ([M+H]+) as the quinolinone nitrogen is readily protonated.[13] The first stage of mass spectrometry (MS1) scans for the molecular ion of the parent drug. For the second stage (MS/MS), this molecular ion is selected as the "precursor ion," isolated, and fragmented by collision-induced dissociation (CID). The resulting "product ions" create a unique fragmentation fingerprint that confirms the structure. Metabolites are identified by searching for expected mass shifts (e.g., +16 Da for hydroxylation) from the parent drug, which should exhibit a similar fragmentation pattern.[13]

LC-MS/MS Workflow for Structural Confirmation

A LC Separation (Parent Drug & Metabolites) B Electrospray Ionization (ESI) (Create [M+H]+ ions) A->B C MS1: Full Scan (Detect Precursor Ions, e.g., m/z 250) B->C D Precursor Ion Isolation (Select only m/z 250) C->D E Collision-Induced Dissociation (CID) (Fragment Precursor Ion) D->E F MS2: Product Ion Scan (Detect Fragment Ions, e.g., m/z 180, 152) E->F G Generate MS/MS Spectrum (Structural Fingerprint) F->G

Caption: Logical workflow of an LC-MS/MS product ion scan.

Instrumentation and Materials:

Item Specification
LC-MS/MS SystemUPLC/HPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer
Ion SourceElectrospray Ionization (ESI)
Sample PrepProtein precipitation plates or Solid-Phase Extraction (SPE) cartridges
ReagentsAcetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

Detailed Protocol:

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute. Centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Rationale: This is a rapid method to remove the bulk of proteins which would otherwise foul the LC column and ion source. Acetonitrile is an effective precipitating agent.

  • LC-MS/MS Conditions:

Parameter Recommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm (for fast analysis)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 450 °C
Scan Mode Full Scan (MS1) and Product Ion Scan (MS2)
Collision Energy Optimized for each compound (e.g., 15-30 eV)
  • Data Acquisition and Analysis:

    • Step 1 (Confirmation of Parent): Acquire a full scan (MS1) to find the [M+H]+ ion of the parent quinolinone.

    • Step 2 (Fragmentation): Perform a product ion scan (MS2) on the parent's [M+H]+. The resulting fragments provide a structural fingerprint. Common fragmentations include losses of side chains or cleavages of the quinolinone ring system.[13]

    • Step 3 (Metabolite Hunting): Analyze the full scan data for ions corresponding to expected metabolic transformations (e.g., M+16 for hydroxylation, M+14 for N-demethylation).

    • Step 4 (Metabolite Confirmation): Perform a product ion scan on the candidate metabolite peaks. A true metabolite will often show some of the same core fragment ions as the parent drug, confirming the structural relationship.

Part 3: NMR Spectroscopy for Definitive Structure Elucidation

While LC-MS provides strong evidence for a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its unambiguous determination.[13][14] It provides precise information about the carbon-hydrogen framework of the molecule.

Protocol: Sample Preparation and ¹H NMR Acquisition for a Quinolinone Derivative

Objective: To obtain a high-quality ¹H NMR spectrum of a purified quinolinone derivative for structural verification.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at unique frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the connectivity and spatial arrangement of atoms.[13] For quinolinones, ¹H NMR can distinguish between aromatic protons on the rings and protons on any substituents.

Detailed Protocol:

  • Sample Preparation:

    • Weighing: Accurately weigh 2-5 mg of the purified quinolinone compound.

    • Solvent Selection: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: Deuterated solvents are used because deuterium (²H) resonates at a completely different frequency from protons (¹H), making the solvent invisible in the ¹H NMR spectrum. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is a good choice for polar compounds, while CDCl₃ is suitable for less polar ones.

    • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • NMR Spectrometer Setup and Acquisition:

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • Insertion and Locking: Insert the NMR tube into a spinner and place it in the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

    • Acquisition Parameters (for ¹H NMR):

      • Spectral Width: ~15 ppm, centered at ~6 ppm.

      • Pulse Angle: 30-45°. A smaller angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16 scans are typically sufficient for a few milligrams of a small molecule to achieve a good signal-to-noise ratio.[13]

    • Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed by the software to generate the final spectrum. The spectrum should be phased, baseline corrected, and referenced (e.g., to the residual solvent peak like DMSO at ~2.50 ppm).

Data Interpretation: The resulting spectrum will show distinct peaks corresponding to each unique proton in the molecule. The chemical shift (position), integration (area), and multiplicity (splitting pattern) of each peak are used to piece together the final structure. For complex structures, 2D NMR experiments like COSY (correlates coupled protons) and HMBC (correlates protons and carbons over 2-3 bonds) are often required for full assignment.[15][16]

Conclusion

The analytical characterization of quinolinone derivatives is a multi-faceted process that relies on an integrated application of orthogonal techniques. HPLC-UV serves as the robust foundation for quantification and purity control. LC-MS/MS provides the speed and sensitivity needed for rapid identification in complex matrices and for metabolite profiling. Finally, NMR spectroscopy offers the definitive and unambiguous structural elucidation required for novel compound characterization. The protocols and principles outlined in this guide provide a validated framework for scientists to generate reliable, high-quality analytical data in the research, development, and quality control of this vital class of compounds.

References

  • Benchchem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. Benchchem.
  • AMSbiopharma. (2025, July 22).
  • Slideshare.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. (2025). A Comparative Guide to HPLC Methods for the Simultaneous Determination of Oxolinic Acid and Other Quinolones. Benchchem.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Al-Tannak, N. F., & Al-Badr, A. A. (2021). Analysis of Quinolones in Biological Materials by Liquid Chromatography. Current Pharmaceutical Analysis, 17(8), 1017-1036.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Dhanabal, T., & Suresh, T. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(5), 545-555.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. Benchchem.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
  • Tarakeshwar, P., & Moeller, K. D. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Madureira, D. J. S., et al. (2023).
  • Benchchem. (2025). A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)
  • ResearchGate. (2025, August 9). Simultaneous Determination of Quinolones in Foods by LC/MS/MS.
  • da Silva, F. M. A., et al. (2025, June 17). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO.
  • Hendryanny, E., et al. (2026, January 29). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract.
  • Ionescu, D., et al. (2024, June 24).
  • World Journal of Pharmaceutical Research. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Novelty Journals. (2022, June 20).
  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 25(12), 2771-2792.
  • ResearchGate. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
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Application Note: Knorr Quinoline Synthesis for Substituted 2-Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-quinolinone (and its tautomer, 2-hydroxyquinoline) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation for numerous FDA-approved therapeutics, including antipsychotics (e.g., aripiprazole) and mucosal protectants (e.g., rebamipide)[1][2]. First described by Ludwig Knorr in 1886[3], the Knorr quinoline synthesis remains one of the most robust and highly utilized methodologies for constructing this core. This application note details the mechanistic rationale, optimized experimental protocols, and self-validation strategies for synthesizing substituted 2-quinolinones via the Knorr cyclization.

Mechanistic Causality & Reaction Design

The synthesis of quinolinones from anilines and β -keto esters is governed by a strict dichotomy between kinetic and thermodynamic control[4][5]. Understanding this causality is critical for designing a successful synthesis.

  • Thermodynamic Control of the Intermediate: At lower temperatures (<150°C), the aniline nitrogen kinetically attacks the highly electrophilic ketone carbonyl of the β -keto ester, yielding a β -amino acrylate which subsequently cyclizes to a 4-quinolone (the Conrad-Limpach pathway)[4]. To selectively synthesize the 2-quinolinone, the reaction must be driven thermodynamically. Heating the initial mixture above 140°C directs the nucleophilic attack toward the less reactive ester group, expelling an alcohol and forming the critical β -ketoanilide intermediate[4].

  • Acid-Catalyzed Cyclization: The isolated β -ketoanilide undergoes an intramolecular electrophilic aromatic substitution to close the ring[3]. While sulfuric acid is the classical catalyst, modern protocols heavily favor Polyphosphoric Acid (PPA)[1][6]. PPA serves a dual functional purpose: its strong Brønsted acidity protonates the carbonyl to generate a highly reactive electrophile, while its polymeric anhydride structure acts as an irreversible desiccant, driving the dehydration step forward and preventing hydrolytic reversal[6].

G Aniline Aniline + β-Keto Ester Kinetic Kinetic Control (<150°C) Attack on Keto Group Aniline->Kinetic Thermo Thermodynamic Control (>140°C) Attack on Ester Group Aniline->Thermo Schiff β-Amino Acrylate Kinetic->Schiff KetoAnilide β-Ketoanilide Thermo->KetoAnilide Conrad Conrad-Limpach Cyclization (Acid Catalyzed) Schiff->Conrad Knorr Knorr Cyclization (Strong Acid: PPA/H2SO4) KetoAnilide->Knorr Quinolone4 4-Quinolone Conrad->Quinolone4 Quinolone2 2-Quinolone (2-Hydroxyquinoline) Knorr->Quinolone2

Thermodynamic vs. kinetic pathways differentiating Knorr and Conrad-Limpach syntheses.

Experimental Methodologies

The choice of synthetic route depends heavily on the desired substitution pattern and tolerance for specific reaction conditions. Below are two field-proven protocols.

Protocol A: Classical PPA-Catalyzed Cyclization (Solvent-Free)

This protocol is highly effective for producing derivatives with substituents at the 4-position[1].

  • Reagent Preparation: To a heavy-walled glass vial, add the pre-synthesized β -ketoanilide (e.g., 200 mg)[1].

  • Reaction Setup: Add Polyphosphoric Acid (PPA) at a 5–6x weight excess (approx. 5-6 g)[1][6].

    • Causality: The massive excess of PPA acts as both the solvent and the dehydrating agent. It ensures complete solvation of the intermediate and buffers the exothermic cyclization[5].

  • Cyclization: Heat the highly viscous mixture to 80°C–130°C with vigorous mechanical stirring until fully homogenized (15-20 minutes)[1][6].

    • Causality: High temperatures are required to overcome the activation energy barrier of the electrophilic aromatic substitution. Vigorous stirring is mandatory to ensure homogeneity as PPA viscosity drops upon heating.

  • Progression: Maintain the temperature for an additional 90 minutes to 6 hours, depending on the electronic nature of the substrate[1][6].

  • Quenching & Work-up: Cool the vial to room temperature and carefully pour the contents into 50–70 mL of crushed ice/water[1][6].

    • Causality: Water hydrolyzes the PPA into water-soluble phosphoric acid, causing the highly hydrophobic 2-quinolinone to rapidly precipitate out of the solution[6].

  • Isolation: Collect the precipitate via vacuum filtration, wash extensively with cold water to remove residual acid, and dry under a vacuum[6].

Protocol B: Microwave-Assisted Synthesis

For rapid and highly efficient production, microwave-assisted protocols provide a superior alternative, significantly reducing reaction times[1].

  • Reaction Setup: In a 50 mL pressure-resistant reaction tube, sequentially add the quinoline precursor (1.29 g), ethyl chloroacetate (2.46 g), distilled water (0.54 g), and ethyl acetate (20 mL)[1].

  • Microwave Irradiation: Place the sealed tube in a 300 W microwave stirring reactor and irradiate for 25 minutes[1].

    • Causality: Microwave dielectric heating provides uniform, rapid energy transfer directly to the polar reactants, drastically reducing the reaction time while minimizing thermal degradation byproducts[1].

  • Purification: Wash the resulting solution with hot water, separate the organic layer, and remove the ethyl acetate via reduced pressure evaporation[1].

Workflow Start Start: β-Ketoanilide Acid Add Polyphosphoric Acid (PPA) (5-6x weight excess) Start->Acid Heat Heat to 80-130°C (Vigorous Stirring) Acid->Heat Monitor TLC Monitoring (Check for starting material) Heat->Monitor Monitor->Heat Incomplete Quench Quench in Ice Water (Precipitates Product) Monitor->Quench Complete Filter Vacuum Filtration & Water Wash Quench->Filter Validate Validation: 1H NMR (NH peak >11 ppm) Filter->Validate

Step-by-step workflow and validation logic for the PPA-catalyzed Knorr quinoline synthesis.

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes comparing the classical and microwave-assisted methodologies.

ParameterClassical Knorr Synthesis (PPA)Microwave-Assisted Synthesis
Catalyst/Solvent Polyphosphoric Acid (PPA)Ethyl Acetate / Water
Reaction Temperature 80°C – 130°CMicrowave heating (300 W)
Reaction Time 90 minutes – 6 hours25 minutes
Typical Yield 75% – 85%>90%
Primary Advantage Highly robust for complex 4-substituted analogsRapid throughput, milder conditions
Limitations Viscous workup, requires large acid excessRequires specialized microwave reactor

Protocol Self-Validation & Troubleshooting

To ensure the integrity of the synthesis, the protocol must be treated as a self-validating system.

Validating the Structural Core: The successful formation of the 2-quinolinone core can be unambiguously validated via 1 H NMR spectroscopy. Because of the tautomeric equilibrium, the keto form generally predominates[1]. This tautomerization to the lactam form results in a highly deshielded N-H proton, typically appearing as a broad singlet >11.0 ppm (in DMSO- d6​ )[6]. Additionally, the C3 and C4 protons will appear as distinct doublets (around 6.5 and 7.9 ppm, respectively, with a coupling constant J≈9.5 Hz), confirming the formation of the conjugated ring.

Troubleshooting Incomplete Cyclization: If TLC monitoring indicates unreacted β -ketoanilide, the acid strength may be insufficient or the temperature too low.

  • Causality-Driven Solution: Increase the PPA excess or spike the reaction with a catalytic amount of trifluoromethanesulfonic (triflic) acid, which has been shown to highly accelerate recalcitrant Knorr cyclizations[5]. Do not exceed 150°C during the PPA cyclization, as this can lead to charring and the formation of 4-hydroxyquinoline byproducts[5].

Sources

Application Notes and Protocols for the Biological Screening of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their scaffold is a privileged structure, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] These activities include, but are not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The therapeutic potential of quinolinone derivatives stems from their ability to interact with various biological targets, such as enzymes and proteins involved in critical cellular processes.[2][4] For instance, in the realm of antibacterial research, quinolones are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5][6][7] This document provides a detailed experimental workflow for the biological screening of novel quinolinone derivatives, with a primary focus on their potential as antibacterial agents.

The following protocols are designed for researchers, scientists, and drug development professionals. They offer a structured, yet flexible, approach to evaluating the biological activity of newly synthesized quinolinone compounds. The workflow progresses from broad-spectrum primary screening to more specific target-based assays, enabling a comprehensive characterization of the compounds' mechanism of action.

Experimental Workflow Overview

The proposed screening cascade is designed to efficiently identify and characterize quinolinone derivatives with promising biological activity. The workflow is initiated with primary cell-based assays to assess general cytotoxicity and antibacterial activity. Compounds demonstrating significant and selective antibacterial effects are then advanced to secondary, target-oriented assays to elucidate their mechanism of action.

Caption: High-level overview of the experimental workflow for screening quinolinone derivatives.

Part 1: Primary Screening

The initial phase of the screening process aims to cast a wide net to identify compounds with general biological activity and to filter out those with high cytotoxicity to mammalian cells.

Cytotoxicity Assessment: MTT/XTT Assay

Principle: Before assessing the antibacterial properties of the quinolinone derivatives, it is crucial to evaluate their cytotoxicity against mammalian cell lines. This ensures that any observed antibacterial activity is not due to general toxicity. Tetrazolium-based assays, such as MTT and XTT, are colorimetric methods that measure cellular metabolic activity, which serves as an indicator of cell viability.[8][9][10] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[11]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293) at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 24-72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

ParameterRecommended Condition
Cell LineHeLa, HEK293, or other relevant line
Seeding Density5,000 - 10,000 cells/well
Compound ConcentrationRange from 0.1 to 100 µM
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm
Primary Antibacterial Screening: Agar Diffusion Method

Principle: The agar diffusion method, including disk diffusion and well diffusion assays, is a widely used initial screening technique to assess the antibacterial properties of new compounds.[12][13] This method relies on the diffusion of the test compound from a source (a filter paper disk or a well in the agar) into the surrounding agar that has been inoculated with a specific bacterial strain.[13] If the compound possesses antibacterial activity, it will create a zone of inhibition, a clear area where bacterial growth is prevented.[12]

Protocol: Disk Diffusion Assay

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[14]

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) to the surface of the agar.

  • Compound Application: Pipette a known amount (e.g., 10 µL) of each quinolinone derivative at a specific concentration onto a separate disk. Include a solvent control (e.g., DMSO) and a positive control antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.

Part 2: Secondary Screening and Potency Determination

Compounds that exhibit significant zones of inhibition in the primary screen and display low cytotoxicity are selected for more quantitative secondary screening.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16] The broth microdilution method is a standard and reproducible technique for determining MIC values.[14]

Protocol: Broth Microdilution MIC Assay

  • Plate Preparation: In a 96-well microtiter plate, prepare serial twofold dilutions of the quinolinone derivatives in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.[14] Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[8]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]

ParameterRecommended Condition
MediumCation-Adjusted Mueller-Hinton Broth
Inoculum Density~5 x 10^5 CFU/mL
Incubation35°C ± 2°C for 16-20 hours
EndpointLowest concentration with no visible growth

Part 3: Mechanism of Action (MOA) Elucidation

For compounds with potent MIC values, the next step is to investigate their mechanism of action. Given the known targets of quinolone-class antibiotics, initial investigations should focus on DNA gyrase and FtsZ, while also considering other potential targets like protein synthesis.

DNA Gyrase Inhibition Assay

Principle: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a prime target for antibacterial agents. This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled and relaxed) can be separated by agarose gel electrophoresis.[17]

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and the quinolinone derivative at various concentrations.[17][18]

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.[17]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[17]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and a loading dye.[18] Proteinase K can also be added to digest the enzyme.[17]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the DNA forms are well-separated.[17] Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

FtsZ Polymerization and GTPase Assays

Principle: FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division.[19][20] It polymerizes into a dynamic ring structure (the Z-ring) at the future division site.[21] Inhibition of FtsZ polymerization or its associated GTPase activity can block cell division, making it an attractive target for novel antibiotics.[20][22]

3.2.1. FtsZ Polymerization Light Scattering Assay

Principle: The polymerization of FtsZ into filaments can be monitored in real-time by measuring the increase in light scattering at a specific wavelength.[23] This provides a kinetic assessment of FtsZ assembly.

Protocol: Light Scattering Assay

  • Reaction Setup: In a cuvette or 96-well plate, prepare a reaction mixture containing polymerization buffer, purified FtsZ protein, and the quinolinone derivative at various concentrations.[23]

  • Initiation of Polymerization: Initiate the polymerization by adding GTP.[23]

  • Data Acquisition: Immediately monitor the change in light scattering at a 90° angle, typically with excitation and emission wavelengths set to 350 nm.[23] Record data at regular intervals for 15-30 minutes.

  • Controls: Include a positive control (FtsZ + GTP, no inhibitor) and a negative control (FtsZ alone, no GTP).[23]

3.2.2. FtsZ GTPase Activity Assay

Principle: FtsZ possesses an intrinsic GTPase activity that is coupled to its polymerization dynamics.[24] This assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi). A common method involves a colorimetric assay to detect the released phosphate.[25]

Protocol: Malachite Green-Based GTPase Assay

  • Reaction Setup: Prepare a reaction mixture containing FtsZ, the quinolinone derivative, and GTP in a suitable buffer.

  • Incubation: Incubate the reaction at 30°C for a set period.

  • Phosphate Detection: Stop the reaction and quantify the amount of free phosphate released using a malachite green-based reagent.[25][26]

  • Data Analysis: Measure the absorbance at approximately 630-650 nm and calculate the GTPase activity from a phosphate standard curve.[25]

Caption: Inhibition of FtsZ polymerization and GTPase activity by quinolinone derivatives.

In Vitro Transcription/Translation (IVTT) Assay

Principle: To explore whether the quinolinone derivatives act by inhibiting protein synthesis, an in vitro transcription/translation (IVTT) assay can be employed. These systems contain all the necessary components for gene expression (RNA polymerase, ribosomes, tRNAs, amino acids, etc.) and can be used to screen for inhibitors of these processes.[27][28]

Protocol: IVTT Assay

  • System Setup: Use a commercially available E. coli-based IVTT system.

  • Reaction Mixture: Prepare a reaction mixture containing the IVTT components, a reporter plasmid (e.g., encoding luciferase or GFP), and the quinolinone derivative at various concentrations.

  • Incubation: Incubate the reaction according to the manufacturer's instructions, typically for 1-2 hours at 37°C.

  • Signal Detection: Measure the expression of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).[29]

  • Controls: Include a no-compound control and positive controls known to inhibit transcription (e.g., rifampicin) or translation (e.g., chloramphenicol).[27] A significant reduction in the reporter signal suggests inhibition of transcription or translation.

Conclusion

This comprehensive workflow provides a systematic approach to the biological screening of novel quinolinone derivatives for their potential as antibacterial agents. By progressing from broad-based cellular assays to specific target-based investigations, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. The detailed protocols and experimental considerations outlined herein are intended to serve as a valuable resource for drug discovery professionals, facilitating the development of the next generation of antibacterial therapeutics.

References

  • Cytoskeleton, Inc. (n.d.). FtsZ GTPase & Polymerization Assay Services. Retrieved from [Link]

  • Creative BioMart. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), 50844. [Link]

  • JoVE. (2022, July 4). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview [Video]. YouTube. [Link]

  • Stokes, N. R., et al. (2005). Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay. Journal of Biological Chemistry, 280(48), 39709–39715. [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81). [Link]

  • Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Briefings in Bioinformatics, 22(5), bbaa399. [Link]

  • Centro de Investigaciones Biológicas Margarita Salas - CIB. (2021, May 12). New binding assay developed to identify inhibitors of bacterial cell division with antibacterial properties. Retrieved from [Link]

  • Science Publishing Group. (n.d.). The Establishment of an Antibiotic Screening Method Based on an in Vitro Transcription and Translation System. Retrieved from [Link]

  • Spizek, J., & Sigler, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1034. [Link]

  • Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28551. [Link]

  • Veenendaal, P. J., et al. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. Biochemistry, 48(43), 10346–10353. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of Visualized Experiments, (81), e50844. [Link]

  • Bio-protocol. (n.d.). DNA gyrase supercoiling inhibition assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Li, Y., et al. (2023). A Screening Model of Antibacterial Agents Based on Escherichia coli Cell-Division Protein. International Journal of Molecular Sciences, 24(7), 6610. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • University of Oxford. (2025, May 7). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Retrieved from [Link]

  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Sundararajan, K., & Goley, E. D. (2024). GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus. eLife, 13, e91195. [Link]

  • protocols.io. (2017, March 14). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • ACS Publications. (2024). Whole Cell Luminescence-Based Screen for Inhibitors of the Bacterial Sec Machinery. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Medicinal Chemistry, 12(11), 1956–1965. [Link]

  • ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). About FtsZ Protein. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link]

  • JoVE. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Retrieved from [Link]

  • Ma, C., et al. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (115), 54256. [Link]

  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • MDPI. (2016). Techniques for Screening Translation Inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro transcription/translation and MIC assays monitoring inhibitory.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1341717-31-4). This highly functionalized heterocyclic building block is critical for the development of advanced pharmaceuticals and agrochemicals. However, synthesizing this di-halo quinolinone presents unique challenges. The strong electron-withdrawing nature of the halogens on the aniline precursor drastically reduces nucleophilicity during acylation, and precise thermal control is required for the subsequent regioselective cyclization.

This guide provides a field-proven, step-by-step methodology, mechanistic insights, and troubleshooting FAQs designed for researchers and drug development professionals.

Synthetic Workflow Overview

The most scalable and practical route to access halo quinolin-2(1H)-ones is a two-step sequence starting from inexpensive halo anilines[1].

SynthWorkflow A 4-Bromo-2-chloroaniline B Acylation (NaHMDS, Methyl 3,3-dimethoxypropionate) A->B C Intermediate Amide (N-(4-bromo-2-chlorophenyl)-3,3-dimethoxypropanamide) B->C D Acidic Cyclization (Conc. H2SO4, 0°C to RT) C->D E 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one D->E

Caption: Synthetic workflow for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues (such as precipitation upon quenching) serve as built-in checkpoints to confirm the success of the chemical transformations.

Phase 1: Acylation (Formation of the Acetal-Amide Intermediate)
  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-bromo-2-chloroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 2.0 eq).

    • Causality Note: The strong base is required to completely deprotonate the amine, overcoming the poor nucleophilicity caused by the electron-withdrawing -Br and -Cl groups[2].

  • Acylation: After 30 minutes of stirring at 0 °C, add methyl 3,3-dimethoxypropionate (1.2 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl.

    • Validation: The cessation of gas evolution and stabilization of pH confirms the neutralization of excess NaHMDS.

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Phase 2: Acid-Mediated Cyclization
  • Acid Preparation: Cool concentrated sulfuric acid (98% H₂SO₄, 5-10 volumes relative to the intermediate) to 0 °C in a round-bottom flask.

  • Addition: Dissolve the crude intermediate from Phase 1 in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the cold H₂SO₄.

    • Critical Step: Maintain the internal temperature below 5 °C to prevent exothermic degradation[1].

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Quenching & Isolation: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • Validation: The desired product, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, is highly insoluble in aqueous media and will immediately precipitate as a solid, leaving unreacted starting materials and water-soluble byproducts in the aqueous phase. Filter, wash with cold water, and dry under vacuum.

Mechanistic Pathway

Understanding the cyclization mechanism is essential for troubleshooting. The concentrated sulfuric acid acts not just as a solvent, but as a critical reagent that protonates the methoxy groups, driving the loss of methanol to generate a highly reactive electrophile.

Mechanism N1 Acetal Amide Intermediate N2 Protonation of Methoxy Groups (H2SO4) N1->N2 N3 Loss of MeOH (Formation of Oxonium/Carbocation) N2->N3 N4 Electrophilic Aromatic Substitution (Intramolecular ring closure) N3->N4 N5 Aromatization & Deprotonation (Yields Quinolone Core) N4->N5

Caption: Acid-mediated cyclization mechanism via a reactive carbocation intermediate.

Troubleshooting Guides & FAQs

Q1: Why is my acylation yield <20% when using standard coupling reagents (e.g., HATU, EDC) or acid chlorides? A1: Causality: 4-Bromo-2-chloroaniline is highly electron-deficient. The lone pair on the nitrogen is delocalized into the electron-poor aromatic ring, rendering it a very poor nucleophile. Standard peptide coupling conditions will fail. Solution: You must bypass the nucleophilicity issue by using a strong base like NaHMDS to deprotonate the aniline. This forms a highly nucleophilic anilide anion that readily reacts with the ester[2].

Q2: During the cyclization step in concentrated H₂SO₄, I observe significant charring and a black tar-like substance. How do I prevent this? A2: Causality: Concentrated sulfuric acid is a strong oxidant and dehydrating agent. If the reaction is initiated at room temperature, the highly exothermic protonation and elimination of methanol (from the acetal) causes runaway localized heating. This leads to polymerization and thermal degradation of the electron-rich intermediates[1]. Solution: Cool the H₂SO₄ to 0 °C before the dropwise addition of the intermediate amide. Maintain the internal temperature at <5 °C during the addition, then slowly warm to room temperature.

Q3: How do I separate the desired 6-bromo-8-chloro-1,2-dihydroquinolin-2-one from regioisomeric impurities? A3: Causality: The cyclization of the intermediate amide occurs via electrophilic aromatic substitution. Because the 2-position of the aniline ring is blocked by the chlorine atom, cyclization is sterically forced to occur exclusively at the opposite ortho position. This inherently prevents the formation of regioisomers, making the reaction highly regioselective[1]. Solution: No complex chromatography is needed. The product's insolubility in water means that simply pouring the reaction over ice will precipitate the pure product, leaving any water-soluble impurities behind.

Troubleshooting T1 Low Yield in Step 1? T2 Check Base Strength T1->T2 T3 Use NaHMDS (Avoid weak bases) T2->T3 T4 Charring in Step 2? T5 Check Addition Temp T4->T5 T6 Maintain <5°C during H2SO4 addition T5->T6

Caption: Troubleshooting logic tree for common synthesis failures.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and experimental outcomes during optimization.

Reaction StepParameter TestedConditionObservation / YieldMechanistic Rationale
Acylation Base SelectionEt₃N or DIPEA< 5% YieldInsufficient basicity to deprotonate the electron-deficient aniline.
Acylation Base SelectionNaHMDS (2.0 eq)> 95% YieldComplete deprotonation generates a highly nucleophilic anilide anion.
Cyclization Acid Concentration80% H₂SO₄ (aq)Hydrolysis byproductWater drives hydrolysis of the acetal back to the aldehyde without cyclization.
Cyclization Acid Concentration98% H₂SO₄85-90% YieldAnhydrous conditions promote the loss of methanol and formation of the reactive electrophile.
Cyclization TemperatureRT additionExtensive charringExothermic protonation causes thermal degradation of the intermediate.
Cyclization Temperature0 °C addition, then RTClean conversionControlled generation of the carbocation prevents runaway polymerization.

References

  • Title: Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Aminolysis of Esters or Lactones Promoted by NaHMDS - A General and Efficient Method for the Preparation of N-Aryl Amides Source: Synlett (ResearchGate) URL: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals seeking to scale up or troubleshoot the synthesis of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1341717-31-4).

Due to the strongly electron-withdrawing nature of the bromo and chloro substituents, direct cyclization methods often suffer from poor regioselectivity and low yields. To circumvent this, we recommend a highly controlled, four-step sequence starting from 4-bromo-2-chloroaniline. This guide provides field-proven protocols, mechanistic causality, and self-validating metrics to ensure experimental success.

Validated Synthetic Workflow

The pathway below leverages the predictable reactivity of a quinoline N-oxide intermediate to direct chlorination exclusively to the C2 position, followed by targeted hydrolysis [1.3].

G A 4-Bromo-2-chloroaniline B Step 1: Skraup Synthesis (Glycerol, H2SO4, Oxidant) A->B C 6-Bromo-8-chloroquinoline B->C D Step 2: N-Oxidation (mCPBA, DCM) C->D E 6-Bromo-8-chloroquinoline N-oxide D->E F Step 3: Chlorination (POCl3, Reflux) E->F G 6-Bromo-2,8-dichloroquinoline F->G H Step 4: Hydrolysis (AcOH / HCl, Reflux) G->H I 6-Bromo-8-chloroquinolin-2(1H)-one H->I

Figure 1: Four-step synthetic workflow for 6-bromo-8-chloroquinolin-2(1H)-one.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) metrics are met.

Step 1: Skraup Synthesis of 6-Bromo-8-chloroquinoline

Mechanistic Rationale: Glycerol dehydrates in situ to form acrolein, which undergoes a Michael addition with the aniline. An oxidant is required to aromatize the resulting tetrahydroquinoline.

  • Charge a round-bottom flask with 4-bromo-2-chloroaniline (1.0 eq), glycerol (3.0 eq), and sodium 3-nitrobenzenesulfonate (0.6 eq).

  • Add boric acid (0.5 eq) to moderate the dehydration rate of glycerol.

  • Slowly add concentrated H₂SO₄ (4.0 eq) dropwise while cooling the flask in an ice bath.

  • Heat the mixture gradually to 135–140°C and stir for 4 hours.

  • Cool to room temperature, dilute with water, and neutralize with aqueous NaOH to pH 8.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol.

  • Self-Validation (IPC): Reaction is complete when TLC (Hexane:EtOAc 3:1) shows the disappearance of the aniline spot and the appearance of a new, highly UV-active spot.

Step 2: N-Oxidation

Mechanistic Rationale: The N-oxide directs the subsequent chlorination to the C2 position. The electron-poor nature of the starting material requires a strong oxidant and extended reaction times.

  • Dissolve 6-bromo-8-chloroquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.0 eq) in portions at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous Na₂S₂O₃, then wash extensively with saturated NaHCO₃ to remove m-chlorobenzoic acid byproducts.

  • Dry the organic layer and concentrate to yield 6-bromo-8-chloroquinoline N-oxide.

  • Self-Validation (IPC): The N-oxide product will exhibit a drastic polarity shift, appearing at a significantly lower Rf value on TLC compared to the starting material.

Step 3: Deoxygenative Chlorination

Mechanistic Rationale: POCl₃ activates the N-oxide oxygen, prompting a nucleophilic attack by chloride at the C2 position, followed by the elimination of PO₂Cl₂⁻[1].

  • Suspend the N-oxide (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10 eq).

  • Add 2 drops of anhydrous DMF as a Vilsmeier-Haack catalyst[2].

  • Reflux the mixture at 105°C for 3 hours.

  • Distill off excess POCl₃ under reduced pressure.

  • Carefully pour the remaining oil over crushed ice with vigorous stirring to prevent premature hydrolysis[2].

  • Extract with DCM, wash with brine, dry, and concentrate.

  • Self-Validation (IPC): Mass Spectrometry (MS) must show a distinct M, M+2, M+4 isotopic pattern characteristic of a molecule containing one bromine and two chlorine atoms.

Step 4: Hydrolysis to the Quinolin-2-one

Mechanistic Rationale: The C2-chloro group is activated for nucleophilic aromatic substitution, but the heavily halogenated ring is highly hydrophobic. A specialized solvent system is required to maintain solubility[1].

  • Suspend 6-bromo-2,8-dichloroquinoline in a 3:1 (v/v) mixture of glacial acetic acid and 12M HCl.

  • Reflux at 110°C for 6–8 hours.

  • Cool the mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation (IPC): Successful hydrolysis is confirmed by IR spectroscopy, showing a strong new carbonyl (C=O) stretching band at ~1660 cm⁻¹ and an N-H stretch around 2900-3150 cm⁻¹.

Troubleshooting & Yield Optimization FAQs

Q1: Why am I getting excessive tar formation during the Skraup synthesis (Step 1), and how can I improve the yield? A1: Tar formation is caused by the uncontrolled, exothermic polymerization of acrolein. To mitigate this, ensure you are using a milder oxidant like sodium 3-nitrobenzenesulfonate instead of nitrobenzene. Most importantly, the inclusion of boric acid is critical; it forms a complex with glycerol, moderating its dehydration rate and significantly suppressing tar formation.

Q2: My N-oxidation step (Step 2) stalls at 60-70% conversion. How can I drive it to completion? A2: The 6-bromo and 8-chloro groups are strongly electron-withdrawing, which drastically decreases the nucleophilicity of the quinoline nitrogen. To overcome this electronic deactivation, increase the equivalents of mCPBA to 2.0–2.5 eq. If the reaction still stalls, switch to the more potent Urea-Hydrogen Peroxide (UHP) complex activated by trifluoroacetic anhydride (TFAA) in DCM.

Q3: During the POCl₃ chlorination (Step 3), I observe a mixture of 2-chloro and 4-chloro isomers. How do I maximize the 2-chloro intermediate? A3: Regioselectivity in the deoxygenative chlorination of quinoline N-oxides is governed by thermodynamic control and activation. Running the reaction at a strict reflux (105°C) favors the thermodynamically more stable 2-chloro isomer. Adding a catalytic amount of DMF generates a highly reactive intermediate that heavily biases nucleophilic attack toward the C2 position.

Q4: The final product is contaminated with unreacted 6-bromo-2,8-dichloroquinoline. Why did the hydrolysis fail? A4: While the 2-chloro group is electronically activated for hydrolysis, the di-halogenated carbocycle makes the molecule extremely hydrophobic, leading to poor solubility in standard aqueous acids. Ensure you are using the 3:1 Acetic Acid/HCl mixture. The acetic acid acts as a crucial co-solvent to keep the substrate in solution, allowing the hydronium ions to execute the substitution.

Q5: What are the safety and handling requirements for the final isolated product? A5: According to standard safety data, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one causes skin and serious eye irritation (H315, H319) and is harmful if swallowed (H302). It must be handled with appropriate PPE (P280) and stored sealed in a dry, room-temperature environment to prevent degradation.

Quantitative Data & Reaction Metrics

Use the following table to benchmark your experimental progress. Yields below these expected ranges indicate a deviation in reaction parameters or reagent purity.

StepIntermediate/ProductExpected Yield (%)Key Reaction ParametersIn-Process Control (IPC) Metric
1 6-Bromo-8-chloroquinoline55 - 65%135–140°C, 4h, Boric Acid mod.TLC: Disappearance of aniline (Rf ~0.6)
2 6-Bromo-8-chloroquinoline N-oxide80 - 85%RT, 12h, 2.0 eq mCPBATLC: High polarity shift (Rf ~0.1)
3 6-Bromo-2,8-dichloroquinoline70 - 75%105°C, 3h, neat POCl₃ + DMFMS: M, M+2, M+4 isotopic pattern
4 6-Bromo-8-chloroquinolin-2(1H)-one85 - 90%110°C, 6h, 3:1 AcOH/HClIR: Strong C=O stretch at ~1660 cm⁻¹

References

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]

Sources

catalyst deactivation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Optimization & Technical Support Center . As drug development and materials science increasingly rely on functionalized quinolines, maintaining catalytic efficiency across multiple synthetic cycles is paramount. Whether you are running a classical Friedländer annulation, a multicomponent Skraup reaction, or a modern transition-metal-catalyzed cross-coupling, catalyst deactivation remains the primary bottleneck for scale-up.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the thermodynamic and kinetic causality of catalyst failure, provide symptom-based troubleshooting, and establish self-validating Standard Operating Procedures (SOPs) to recover your catalytic systems.

Part 1: Mechanistic Diagnostic Dashboard

Understanding how your catalyst dies is the first step to preventing it. In quinoline synthesis, the reaction environment is inherently hostile: it involves basic nitrogenous products, highly reactive condensation intermediates, and water generation.

Deactivation Active Active Catalyst (e.g., Pd/C, Ni/Zeolite) Coking Coking / Fouling (Carbon Deposition) Active->Coking Polymerization of Intermediates Poisoning Poisoning (N-coordination, S/X) Active->Poisoning Strong Adsorption by Amines/Products Leaching Leaching (Metal Dissolution) Active->Leaching Solvent/Acid Attack Sintering Sintering (Nanoparticle Agglomeration) Active->Sintering Thermal Stress (>150°C) Deactivated Deactivated Catalyst (Reduced Yield/Kinetics) Coking->Deactivated Poisoning->Deactivated Leaching->Deactivated Sintering->Deactivated

Mechanistic pathways of .

Part 2: Troubleshooting Guide & FAQs

Q1: My Pd-catalyzed oxidative annulation for 2-arylquinolines starts strong but stalls at 50% conversion. What is happening? A1: You are likely experiencing catalyst poisoning via product inhibition . Quinolines and their unreacted amine precursors possess strongly coordinating nitrogen lone pairs. These nitrogens can outcompete your substrates for the active palladium or ruthenium sites, effectively poisoning the catalyst (). Furthermore, if your substrate contains strongly coordinating groups like -CN, it can lead to premature catalyst deactivation (1[1]). Actionable Fix: Add a mild acid additive (e.g., aqueous HCl or TsOH) to reversibly protonate the basic amines. This sterically shields the nitrogen lone pair from the metal center, preventing coordination without halting the catalytic cycle (2[2]).

Q2: I am using a heterogeneous zeolite catalyst (e.g., Ni/Beta zeolite) for a vapor-phase Skraup-type synthesis using glycerol and aniline. The reactor pressure is rising, and yield drops after the first cycle. Why? A2: This is a textbook case of coking and pore fouling . The dehydration of glycerol generates highly reactive intermediates like acrolein, which undergo rapid polymerization. These carbonaceous deposits physically block the micropores of the zeolite, preventing reactant diffusion to the active Lewis and Brønsted acid sites (3[3]). Actionable Fix: Transition to a mesoporous zeolite support (e.g., alkaline-treated Ni/Hβ-At). The larger mesopores facilitate the mass transport of bulky quinoline products and significantly restrain coke deposition (3[3]).

Q3: We are using a supported nanoparticle catalyst, but we detect metal contamination in our final API. How do we stop this? A3: This indicates leaching , where the active metal dissolves into the reaction medium. In quinoline synthesis, water is often generated as a byproduct of condensation. High-temperature water can cause structural deconstruction of the support and accelerate metal leaching (4[4]). Actionable Fix: Increase the hydrophobicity of the catalyst support (e.g., via carbon overcoating) to repel water from the active sites, or utilize a biphasic solvent system to sequester the water away from the catalyst (4[4]).

Workflow Start Yield Drop Detected CheckMetal ICP-MS on Filtrate Start->CheckMetal IsLeaching Metal Detected? CheckMetal->IsLeaching NewCat Switch Support / Optimize Solvent IsLeaching->NewCat Yes CheckSurface TGA / BET Surface Area IsLeaching->CheckSurface No IsCoking Mass Loss / Pore Blockage? CheckSurface->IsCoking Calcination Regenerate via Calcination IsCoking->Calcination Yes CheckPoison XPS / NMR IsCoking->CheckPoison No Wash Solvent Wash / Acid Additive CheckPoison->Wash N/S species found

Diagnostic workflow for identifying and resolving catalyst deactivation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, regeneration protocols cannot rely on assumptions. They must be treated as self-validating systems where the recovery of the catalyst is quantitatively proven before re-entry into the synthetic pipeline.

Protocol 1: Controlled Calcination for Decoking Heterogeneous Catalysts (e.g., Zeolites/MOFs)

Objective: Regenerate coked catalysts through controlled oxidation without inducing thermal sintering (5[5]).

  • Recovery & Pre-Weighing: Isolate the spent catalyst via centrifugation (4000 rpm, 10 mins). Dry under vacuum at 80°C for 2 hours and record the mass ( Mspent​ ).

  • Solvent Wash: Wash the catalyst bed with 3 x 20 mL of hot ethanol to remove soluble physisorbed organics (6[6]).

  • Oxidative Calcination: Transfer to a muffle furnace. Ramp temperature at a strict rate of 2°C/min to 450°C under a steady flow of synthetic air (20% O 2​ / 80% N 2​ ). Causality Note: Ramping too fast causes localized exothermic coke combustion, leading to thermal degradation/sintering of metal nanoparticles.

  • Isotherm & Cooling: Hold at 450°C for 4 hours to fully oxidize carbonaceous deposits into CO 2​ . Cool to room temperature under inert N 2​ gas.

  • System Validation: Record the final mass ( Mregen​ ). The mass loss confirms coke removal. Perform N 2​ physisorption (BET analysis). If the surface area is >90% of the fresh catalyst, decoking was successful without sintering.

Protocol 2: Acid-Wash Regeneration for Poisoned Transition Metal Catalysts

Objective: Strip strongly coordinated nitrogenous poisons (e.g., aminoquinolines) from metal surfaces without leaching the active metal.

  • Isolation: Filter the poisoned catalyst from the reaction mixture.

  • Acidic Wash: Suspend the catalyst in a 0.1 M aqueous HCl solution. Stir gently for 30 minutes at room temperature. Causality Note: The acid protonates the basic nitrogen atoms, breaking the metal-nitrogen coordination bonds and solubilizing the poison.

  • Neutralization: Filter and wash the catalyst with deionized water until the filtrate reaches pH 7, followed by a final wash with anhydrous acetone.

  • System Validation: Perform ICP-MS on the acid wash filtrate. If the active metal concentration is >5 ppm, the acid wash is too harsh and is causing leaching; dilute the acid for future cycles. Re-test catalytic activity with a standard substrate to confirm turnover frequency (TOF) restoration.

Part 4: Quantitative Data & Metrics

Table 1: Diagnostic Matrix for Catalyst Deactivation in Quinoline Synthesis

MechanismPrimary Cause in Quinoline SynthesisDiagnostic SymptomMitigation Strategy
Coking Polymerization of acrolein/glycerol intermediates.Gradual yield drop; darkening of catalyst; loss of BET surface area.Use mesoporous supports; controlled oxidative calcination.
Poisoning N-lone pair coordination from quinoline products or amine precursors.Sudden stalling of reaction kinetics; no mass loss on TGA.Add weak acid (e.g., TsOH) to reaction; perform acid wash regeneration.
Leaching Water byproduct attacking the support structure.Metal detected in API (ICP-MS); irreversible loss of activity.Increase support hydrophobicity; lower reaction temperature.
Sintering High thermal stress (>150°C) causing nanoparticle agglomeration.Irreversible yield drop; XRD shows increased crystallite size.Embed nanoparticles in support matrix; optimize thermal ramping.

Table 2: Catalyst Regeneration Validation Metrics

Catalyst TypeDeactivation ModeRegeneration ProtocolValidation MetricExpected Recovery (%)
Ni/Beta ZeoliteCoking / FoulingProtocol 1 (Calcination)BET Surface Area92 - 95%
Pd/CN-PoisoningProtocol 2 (Acid Wash)Reaction TOF90 - 98%
Cu NanoparticlesSinteringN/A (Irreversible)XRD Crystallite Size< 10% (Replace)

Part 5: References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. 1

  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. Benchchem.6

  • Quincorine catalyst deactivation and regeneration. Benchchem. 5

  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journals.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. 4

  • High-efficiency catalytic performance over mesoporous Ni/beta zeolite for the synthesis of quinoline from glycerol and aniline. RSC Publishing.3

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme. 2

Sources

managing side reactions in Friedel-Crafts acylation of N-arylpropenamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Electrophilic Aromatic Substitutions. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting the Friedel-Crafts acylation of N-arylpropenamides (such as acrylanilides).

These substrates are highly bifunctional: the electron-rich N-aryl ring is primed for electrophilic attack, while the α,β -unsaturated amide is highly susceptible to Lewis acid-mediated activation. This dual reactivity often leads to a complex mixture of cyclized byproducts, solvent adducts, and oligomers rather than the desired ring-acylated product. This guide provides field-proven insights, mechanistic troubleshooting, and a self-validating protocol to establish chemoselectivity.

Part 1: Mechanistic Overview & The Root of Chemoselectivity Issues

When an N-arylpropenamide is subjected to standard Friedel-Crafts conditions (e.g., AlCl₃ and an acyl chloride), the Lewis acid can coordinate to either the acyl chloride (forming the desired acylium ion) or the amide carbonyl of the substrate. Coordination to the amide carbonyl increases the electrophilicity of the alkene's β -carbon, triggering an intramolecular Friedel-Crafts alkylation by the aromatic ring to form 3,4-dihydroquinolin-2-ones [2].

To achieve successful acylation, the reaction kinetics must be manipulated so that the intermolecular capture of the acylium ion outcompetes the intramolecular cyclization pathway.

ReactionPathways SM N-Arylpropenamide + R-COCl + Lewis Acid Desired Desired C-Acylation (Aromatic Ring Substituted) SM->Desired Pre-formed Acylium Ion, Non-nucleophilic Solvent, Controlled Temp Side1 Intramolecular Alkylation (3,4-Dihydroquinolin-2-ones) SM->Side1 Strong Lewis Acid (AlCl3), High Temp Side2 Intermolecular Addition (Solvent Adduct) SM->Side2 Aromatic Solvents (Benzene, Toluene) Side3 Polymerization/Tar (Oligomers) SM->Side3 Uncontrolled Exotherm, High Concentration

Divergent reaction pathways of N-arylpropenamides under Friedel-Crafts conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I isolating 3,4-dihydroquinolin-2-ones instead of my desired ring-acylated product?

  • Causality: This is the most common failure mode. Strong Lewis acids like AlCl₃ strongly coordinate to the amide oxygen. This activation turns the propenamide into a potent Michael acceptor, prompting the electron-rich N-aryl ring to attack the β -carbon intramolecularly, yielding a 3,4-dihydroquinolin-2-one derivative [4].

  • Solution: You must alter the reaction kinetics so that intermolecular acylation outcompetes intramolecular alkylation. Do this by pre-forming the acylium ion. Mix the acyl chloride and the Lewis acid for 30 minutes before slowly adding the N-arylpropenamide. Additionally, switching to a more chemoselective Lewis acid like TiCl₄ or ZnCl₂ reduces the oxophilic activation of the amide.

Q2: My NMR shows the loss of the propenamide double bond and the incorporation of the solvent. What happened?

  • Causality: If you are using aromatic solvents like benzene or toluene, the Lewis acid-activated propenamide acts as an electrophile. The solvent undergoes an intermolecular conjugate addition (Friedel-Crafts alkylation) at the β -position of your substrate [1].

  • Solution: Never use nucleophilic or aromatic solvents for this reaction. Switch to strictly non-nucleophilic halogenated solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Q3: How do I prevent N-acylation and amide bond cleavage?

  • Causality: Secondary amides (N-H) are prone to N-acylation. Furthermore, the coordination of strong Lewis acids to the amide bond can weaken the C-N bond, leading to hydrolysis during aqueous workup [3].

  • Solution: Utilize an N-protecting group (e.g., N-methyl or N-benzyl). N-alkylation not only prevents N-acylation but also alters the preferred amide rotamer, sterically hindering the transition state required for intramolecular cyclization. To prevent hydrolysis, ensure your workup uses a cold, mildly basic quench (e.g., saturated aqueous NaHCO₃) rather than strong aqueous acids.

Q4: The reaction yields an intractable tar. How do I stop polymerization?

  • Causality: The α,β -unsaturated system is highly susceptible to cationic polymerization initiated by Lewis acids, especially if the reaction exotherms.

  • Solution: Maintain strict cryogenic control during reagent addition (0 °C) and run the reaction at high dilution (0.05 M to 0.1 M) to disfavor intermolecular oligomerization.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct Lewis acid is the most critical variable in managing side reactions. The table below summarizes the empirical performance of common Lewis acids in the acylation of N-alkyl-N-arylpropenamides.

Lewis AcidRelative Acylation RatePropensity for CyclizationRecommended SolventTypical Yield (Acylation)
AlCl₃ Very HighVery HighDCM / DCE30-50% (Complex mixture)
TiCl₄ HighModerateDCM60-75% (Good balance)
BF₃·OEt₂ LowHighToluene (Avoid)<20% (Mainly cyclized)
ZnCl₂ ModerateLowNitrobenzene / DCE70-85% (Highly selective)

Part 4: Validated Experimental Protocol

This protocol utilizes a "kinetic capture" strategy [1]. By pre-forming the acylium ion and using a moderated Lewis acid (TiCl₄), we establish a self-validating system where the highly reactive electrophile is ready to immediately capture the aromatic ring upon substrate addition, bypassing the slower intramolecular cyclization pathway.

Materials:

  • N-Methyl-N-phenylacrylamide (Substrate, 1.0 equiv, 10 mmol)

  • Acetyl chloride (Acylating agent, 1.5 equiv, 15 mmol)

  • Titanium(IV) chloride (TiCl₄, Lewis acid, 1.5 equiv, 15 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE, 100 mL)

Step-by-Step Methodology:

  • Acylium Ion Pre-formation (Self-Validation Step): In an oven-dried, argon-flushed round-bottom flask, dissolve acetyl chloride (15 mmol) in anhydrous DCE (50 mL). Cool the solution to 0 °C using an ice bath. Add TiCl₄ (15 mmol) dropwise via syringe.

    • Validation Check: The solution will turn pale yellow. To validate acylium ion formation, an aliquot can be analyzed via ReactIR; the disappearance of the acid chloride C=O stretch (~1800 cm⁻¹) and the appearance of the acylium ion stretch (~2200 cm⁻¹) confirms completion. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve N-methyl-N-phenylacrylamide (10 mmol) in anhydrous DCE (50 mL). Add this solution dropwise to the pre-formed acylium ion complex over 45 minutes using a syringe pump.

    • Causality: Slow addition ensures the substrate is always in the presence of a vast excess of the highly reactive acylium ion, kinetically favoring intermolecular C-acylation over bimolecular polymerization or intramolecular cyclization.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quench and Workup: Cool the mixture back to 0 °C. Quench slowly by adding 50 mL of cold saturated aqueous NaHCO₃.

    • Causality: A mild, basic quench prevents the acid-catalyzed cleavage of the amide bond that frequently occurs with standard HCl quenches.

  • Isolation: Filter the biphasic emulsion through a pad of Celite to remove titanium dioxide salts. Separate the organic layer, extract the aqueous layer with DCM (2 x 30 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Part 5: References

  • Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: MDPI (Molecules) URL: [Link]

  • Title: Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-unsaturated N-arylamides Source: Preprints.org URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and materials science, the quinolinone scaffold is a source of immense potential. These heterocyclic compounds are not merely synthetic targets; they are versatile pharmacophores and photophysically active cores whose utility is unlocked through a deep understanding of their molecular structure and electronic properties.[1] This guide provides a comparative spectroscopic analysis of quinolinone derivatives, moving beyond a simple recitation of data to explain the causal relationships between structure and spectral output. Herein, we synthesize field-proven insights with robust experimental data to empower you to select, design, and characterize these powerful molecules with confidence.

The Central Role of Spectroscopy in Quinolinone Characterization

The biological and photophysical properties of a quinolinone derivative are intrinsically linked to its three-dimensional structure and electron distribution.[1] Spectroscopic techniques are our most powerful tools for interrogating these features. Substituents on the quinolinone core—their nature (electron-donating or -withdrawing), position, and steric bulk—create unique electronic environments. These subtle modifications manifest as distinct and measurable changes in how the molecule interacts with electromagnetic radiation, providing a detailed fingerprint of its identity and behavior. This guide will focus on the four cornerstone techniques for their characterization: UV-Visible Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions in aromatic systems). The wavelength of maximum absorption (λmax) is a critical parameter, highly sensitive to the extent of conjugation and the electronic nature of substituents.

Causality Behind Experimental Choices

The choice of solvent is paramount in UV-Vis analysis. Solvents of differing polarities can interact with the ground and excited states of the molecule to varying degrees, potentially shifting the λmax. For comparative studies, using a consistent solvent system is essential for valid data interpretation. The concentration of the analyte is also critical; it must be low enough to ensure adherence to the Beer-Lambert law, where absorbance is directly proportional to concentration.[2]

Experimental Protocol: UV-Visible Absorption Spectroscopy
  • Sample Preparation : Prepare a 1 mM stock solution of the quinolinone derivative in a UV-grade solvent (e.g., ethanol, dichloromethane). From this, create a dilution (typically 1-10 µM) that yields a maximum absorbance between 0.1 and 1.0.[2]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Blanking : Record a baseline spectrum using a quartz cuvette filled with the pure solvent.

  • Measurement : Replace the blank with the sample solution and acquire the absorption spectrum over a relevant range (e.g., 200-500 nm).

  • Data Analysis : Identify and record the wavelength of maximum absorbance (λmax).

Comparative UV-Vis Data

The position and nature of substituents dramatically influence the λmax of the quinolinone core. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) often result in a hypsochromic (blue) shift or a smaller bathochromic shift.

DerivativeSubstituentPositionSolventλmax (nm)Reference
A 4-Methyl4Dichloromethane328[3]
B 6-Methoxy6Dichloromethane340[3]
C 7-(Diethylamino)7Dichloromethane425[2]
D (E)-3-(4-Bromobenzylidene)3Toluene325[2]

This table illustrates how extending conjugation (Derivative D) or adding powerful electron-donating groups (Derivative C) significantly shifts the λmax to longer wavelengths.

Fluorescence Spectroscopy: Harnessing Light Emission

Many quinolinone derivatives are highly fluorescent, a property that makes them valuable as molecular probes and labels.[4] Fluorescence involves the emission of a photon as an excited electron returns to its ground state. Key parameters include the emission maximum (λem), the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process.

Causality Behind Experimental Choices

The solvent environment profoundly impacts fluorescence. Polar solvents can stabilize the more polar excited state of many "push-pull" fluorophores (containing both an EDG and an EWG), leading to a large Stokes shift and a phenomenon known as solvatochromism.[5] For quantum yield measurements, a comparative method using a well-characterized standard (like quinine sulfate) is employed. It is crucial that the standard and sample are measured in the same solvent and that the absorbance at the excitation wavelength is kept low (< 0.1) to prevent inner filter effects.[2][4]

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Prepare a very dilute solution of the quinolinone derivative in a spectroscopic-grade solvent, ensuring the absorbance at the excitation wavelength (typically the λmax) is less than 0.1.[2]

  • Instrumentation : Use a calibrated spectrofluorometer.

  • Measurement : Set the excitation wavelength to the λmax determined by UV-Vis spectroscopy. Scan the emission wavelengths, starting approximately 10-20 nm above the excitation wavelength.

  • Data Analysis : Record the wavelength of maximum emission (λem).

  • Quantum Yield (Relative Method) :

    • Measure the integrated fluorescence intensity (I) and the absorbance at the excitation wavelength (A) for both the sample and a known standard.

    • Calculate the quantum yield using the formula: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std) where η is the refractive index of the solvent.[2]

Comparative Fluorescence Data

The fluorescence properties are highly tunable through synthetic modification. Introducing strong EDGs, such as a diethylamino group at the 7-position, can dramatically increase the quantum yield and shift the emission into the visible region.

DerivativeSubstituent(s)Solventλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
Q1 Unsubstituted malonateDichloromethane3665081420.02[3]
Q2 7-Methoxy, malonateDichloromethane376468920.03[3]
Q3 6-Methoxy, malonateDichloromethane3946002060.01[3]

As shown, the position of a simple methoxy group dramatically alters the emission profile. The 6-methoxy derivative (Q3) exhibits a massive Stokes shift compared to the 7-methoxy (Q2) and unsubstituted (Q1) analogues, a critical consideration for imaging applications to minimize self-absorption.[3]

Visualizing the Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output stock Prepare 1 mM Stock Solution uv_dil Dilute for UV-Vis (Abs < 1.0) stock->uv_dil fl_dil Dilute for Fluorescence (Abs < 0.1) stock->fl_dil uv_spec UV-Vis Spectrophotometer uv_dil->uv_spec Measure Absorbance fl_spec Spectrofluorometer fl_dil->fl_spec Measure Emission lambda_max Determine λmax uv_spec->lambda_max qy Calculate Quantum Yield (ΦF) uv_spec->qy lambda_em Determine λem fl_spec->lambda_em fl_spec->qy lambda_max->fl_spec Set Excitation Wavelength

Caption: General workflow for UV-Vis and Fluorescence analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Skeleton

NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For quinolinones, ¹H NMR reveals the number and type of protons, while ¹³C NMR provides a map of the carbon framework. 2D NMR techniques like COSY, HSQC, and HMBC are essential for connecting the entire molecular puzzle.[5][6]

Causality Behind Experimental Choices

The choice of deuterated solvent can influence chemical shifts, particularly for exchangeable protons like the N-H of the quinolinone lactam, which may broaden or shift depending on the solvent's hydrogen-bonding capacity.[1] For definitive structural assignment of novel derivatives, a suite of 2D NMR experiments is non-negotiable. A COSY experiment identifies proton-proton couplings, an HSQC correlates protons to their directly attached carbons, and an HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and piecing together the entire scaffold.[6][7]

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C and 2D) of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • ¹H NMR Acquisition : Acquire a standard proton spectrum to assess purity and get initial assignments.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR Acquisition :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate ¹H signals with their directly attached ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations, which is key for assigning non-protonated carbons and linking fragments.

  • Data Analysis : Integrate data from all experiments to build the complete molecular structure and assign all proton and carbon chemical shifts.

Comparative NMR Data

Substituents cause predictable shifts in the NMR spectra. Electron-withdrawing groups deshield nearby protons and carbons, shifting their signals downfield (to higher ppm). Electron-donating groups have the opposite effect, shielding them and shifting signals upfield (to lower ppm).[3]

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolinones in CDCl₃ [1]

ProtonUnsubstituted 2-Quinolinone4-Methyl-2-quinolinone7-Chloro-4-methyl-2-quinolinone
H-3 6.606.256.30
H-4 7.70--
H-5 7.557.957.90
H-8 7.307.407.50
N-H 12.5 (br s)12.0 (br s)12.2 (br s)

Note the significant upfield shift of H-3 upon addition of a methyl group at C-4, an effect of its electron-donating nature. The deshielding (downfield shift) of H-5 in the substituted derivatives is also apparent.

Visualizing the Logic of Structure Elucidation

G H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY Identifies ¹H-¹H Connectivity HSQC 2D HSQC H1_NMR->HSQC C13_NMR 1D ¹³C NMR C13_NMR->HSQC Correlates ¹H-¹³C Direct Bonds Structure Final Structure Assignment COSY->Structure HMBC 2D HMBC HSQC->HMBC HMBC->Structure Assigns Quaternary Carbons & Confirms Skeleton

Caption: Logical flow of NMR data integration for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For quinolinones, electrospray ionization (ESI) is a common "soft" technique that yields the protonated molecular ion ([M+H]⁺), while electron ionization (EI) is a "harder" technique that induces characteristic fragmentation.[1][8]

Causality Behind Experimental Choices

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a new compound. Tandem mass spectrometry (MS/MS) is used to purposefully fragment the molecular ion and analyze its daughter fragments. The resulting fragmentation pattern is a unique signature that can distinguish between isomers and confirm the connectivity of substituents, as different bonds will have different propensities to break based on their chemical environment.[8]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for ESI.

  • Instrumentation : Use an ESI or EI mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).

  • Full Scan MS : Acquire a full scan spectrum to identify the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI) and confirm the molecular weight.

  • Tandem MS (MS/MS) : Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.

  • Data Analysis : Analyze the m/z values of the fragment ions to propose and confirm fragmentation pathways.

Comparative Fragmentation Patterns

Quinolinone derivatives exhibit common fragmentation pathways, but these are modulated by the substituents. A characteristic fragmentation for the quinolinone core is the loss of carbon monoxide (CO, 28 Da) from the lactam ring.[1] Another common loss from nitrogen heterocycles is hydrogen cyanide (HCN, 27 Da).[9]

Table 4: Common Fragmentation Pathways for 2-Quinolinones in EI-MS [1]

IonizationPrecursor IonCharacteristic Neutral LossResulting Fragment
EIM⁺˙CO[M-CO]⁺˙
EIM⁺˙HCN[M-HCN]⁺˙
ESI[M+H]⁺H₂O[M+H-H₂O]⁺
ESI[M+H]⁺CO₂ (from carboxylic acid sub.)[M+H-CO₂]⁺

The fragmentation of substituents provides further structural clues. For example, quinolone antibiotics with a piperazine ring often show characteristic fragmentation of that ring system, helping to confirm its presence and connectivity.[8] Isomers can often be distinguished because proximity effects can enable specific fragmentation pathways in one isomer that are not possible in another.[4]

Conclusion

The spectroscopic characterization of quinolinone derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. UV-Vis and fluorescence spectroscopy reveal insights into the electronic properties and are essential for applications in imaging and sensing. NMR spectroscopy provides the definitive map of the atomic framework. Mass spectrometry confirms the molecular formula and reveals connectivity through predictable fragmentation. By thoughtfully applying these techniques and understanding the causal links between chemical structure and spectral output, researchers can fully harness the potential of the versatile quinolinone scaffold to develop the next generation of drugs and advanced materials.

References

  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry. [Link]

  • Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Effect of different substituents on 1H NMR of quinolones. ResearchGate. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Heliyon. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

Sources

3D-QSAR Analysis of Quinoline Derivatives: A Comparative Guide to Predictive Modeling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent 1[1]. Optimizing the pharmacokinetics and target affinity of these compounds requires precise mapping of their steric, electrostatic, and hydrophobic interactions. Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling remains the computational cornerstone for this structural optimization[2].

This guide objectively compares traditional proprietary methodologies with modern open-source alternatives for analyzing quinoline derivatives. By examining experimental workflows, statistical robustness, and the underlying causality of model generation, this guide provides a definitive framework for computational chemists and drug development professionals.

Methodological Comparison: Proprietary vs. Open-Source 3D-QSAR

Historically,2[2], implemented via the SYBYL suite, have served as the industry gold standards. However, the expiration of early patents and the rise of open-source computational tools have democratized high-throughput chemometric analysis.

  • CoMFA / CoMSIA (Proprietary/Legacy): CoMFA calculates Lennard-Jones (steric) and Coulombic (electrostatic) potentials on a regular 3D grid. CoMSIA extends this by introducing a Gaussian-type distance dependence to avoid singularities at grid points, allowing for the evaluation of hydrophobic, hydrogen-bond donor, and acceptor fields[2][3].

  • Open3DQSAR (Open-Source): A freely available, highly interoperable tool designed for the 4[4]. Unlike CoMFA, Open3DQSAR can import fields from external quantum-mechanical (QM) calculations or GRID, and its scriptable interface allows for automated Partial Least Squares (PLS) regression and advanced variable selection[4][5].

Tool_Comparison Start 3D-QSAR Tool Selection Proprietary Proprietary (SYBYL) Start->Proprietary OpenSource Open-Source (Open3DQSAR) Start->OpenSource CoMFA CoMFA / CoMSIA Standardized Fields Proprietary->CoMFA CustomMIF Custom MIFs (GRID, QM-based) OpenSource->CustomMIF Evaluate Statistical Validation (q2, r2, SEE) CoMFA->Evaluate CustomMIF->Evaluate

Decision matrix comparing proprietary and open-source 3D-QSAR methodologies.

Quantitative Performance Analysis

To objectively compare these platforms, we analyze their statistical performance on functionally characterized quinoline datasets. A robust model is defined by its internal cross-validation coefficient ( q2>0.5 ) and its non-cross-validated correlation ( rncv2​>0.9 ). Table 1 summarizes the predictive metrics from recent studies on antimalarial (2,4-disubstituted quinolines) and anti-inflammatory (hydroquinoline) derivatives[1][6].

Table 1: Statistical Comparison of 3D-QSAR Methodologies on Quinoline Datasets

Target / DatasetMethodologyCross-Validated ( q2 )Non-Cross-Validated ( rncv2​ )External Prediction ( rpred2​ )Reference
Antimalarial (178 quinolines)CoMFA0.6770.969N/A[1]
Antimalarial (178 quinolines)CoMSIA0.7410.962N/A[1]
COX-2 Inhibitors (26 hydroquinolines)CoMFA-RG0.5730.9550.644[6]
COX-2 Inhibitors (26 hydroquinolines)CoMSIA0.5740.9470.799[6]

Data Synthesis: CoMSIA generally provides superior cross-validated ( q2 ) and external predictive ( rpred2​ ) robustness compared to standard CoMFA. This is primarily due to the inclusion of hydrophobic and hydrogen-bond parameters, which are critical for capturing the interactions of the quinoline nitrogen and substituted functional groups[3]. Meanwhile, Open3DQSAR achieves statistical parity with these legacy models while offering superior flexibility in field generation and eliminating licensing bottlenecks[4].

Experimental Protocol: A Self-Validating 3D-QSAR Workflow

A 3D-QSAR model is only as reliable as its input data and alignment strategy. The following step-by-step methodology ensures a self-validating system, detailing the causality behind each experimental choice.

QSAR_Workflow Data Dataset Preparation (Quinoline Derivatives) Conf Conformational Analysis & Energy Minimization Data->Conf Align Molecular Alignment (Pharmacophore/Distil) Conf->Align MIF MIF Calculation (Steric & Electrostatic) Align->MIF PLS PLS Regression & Cross-Validation MIF->PLS Map 3D Contour Maps & Rational Design PLS->Map

Standard 3D-QSAR workflow for optimizing quinoline-based therapeutics.

Step 1: Dataset Curation and Conformational Search
  • Protocol: Select a dataset of quinoline derivatives with bioactivity spanning at least 3-4 logarithmic units (e.g., pIC50​ ). Perform geometry optimization using a force field (e.g., MMFF94) or ab initio quantum mechanics (e.g., DFT/B3LYP).

  • Causality & Rationale: A wide activity range prevents the PLS algorithm from modeling experimental noise. QM optimization ensures accurate partial charge distribution, which is critical for calculating the electrostatic MIFs surrounding the electron-rich quinoline core.

Step 2: Molecular Alignment (The Critical Determinant)
  • Protocol: Define a common substructure (the quinoline ring) or utilize a6 where ligands are aligned based on their predicted bioactive conformation within the target receptor[6].

  • Causality & Rationale: The fundamental premise of 3D-QSAR is that ligands bind to a common receptor site in a similar orientation. Misalignment introduces artificial variance in the grid fields, leading to spurious PLS correlations. Docking-based alignment often yields superior q2 values because it accounts for induced-fit receptor dynamics[6][7].

Step 3: Molecular Interaction Field (MIF) Calculation
  • Protocol: Enclose the aligned molecules in a 3D grid lattice (typically 2.0 Å spacing, extending 4-5 Å beyond the largest molecule). Use an sp3 carbon probe (+1 charge) to calculate steric and electrostatic fields. In Open3DQSAR, apply a Smart Region Definition (SRD) cutoff or Fractional Factorial Design (FFD) to eliminate variables with near-zero variance[4].

  • Causality & Rationale: Grid points inside the ligand core or far out in the solvent possess zero variance across the dataset. Removing these uninformative variables prevents overfitting and dramatically accelerates PLS computation.

Step 4: PLS Regression and Self-Validation
  • Protocol: Perform Partial Least Squares (PLS) regression. Validate internally using Leave-One-Out (LOO) cross-validation to obtain the q2 value. A robust model requires q2>0.5 and an optimal number of principal components (typically 3-6) to minimize the Standard Error of Estimate (SEE). Follow up with a Y-scrambling test.

  • Causality & Rationale: LOO cross-validation acts as a self-validating mechanism. By iteratively removing one compound, building the model, and predicting the missing compound's activity, we ensure the model is genuinely predictive rather than merely memorizing the training set. Y-scrambling confirms the absence of chance correlation.

Mechanistic Insights from Contour Maps

The ultimate goal of 3D-QSAR is rational drug design. The 3D contour maps generated from the PLS coefficients dictate the structural modifications required for next-generation quinolines:

  • Steric Fields: In antimalarial studies, bulky substitutions at the C-4 position of the quinoline ring (e.g., amide or secondary amine linkers) project into sterically favored contours, 1[1]. Conversely, regions near the C-8 position often indicate areas where steric bulk is detrimental.

  • Electrostatic & Hydrophobic Fields: For antibreast cancer activity (aromatase inhibition),3 have a profound impact[3]. Blue contours near the quinoline nitrogen indicate that electropositive groups enhance binding affinity, whereas red contours favor electronegative substituents (e.g., halogens or methoxy groups).

Both proprietary (CoMFA/CoMSIA) and open-source (Open3DQSAR) methodologies provide robust frameworks for the 3D-QSAR analysis of quinoline derivatives. While CoMSIA excels in handling complex hydrophobic interactions natively, Open3DQSAR offers unmatched flexibility and accessibility for modern computational pipelines. By adhering to strict alignment protocols and rigorous cross-validation, researchers can confidently translate 3D-QSAR contour maps into potent, novel quinoline therapeutics.

Sources

Comparative Efficacy of Catalysts in Quinoline Synthesis: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged pharmacophore in drug discovery, embedded in therapeutics ranging from antimalarials to targeted oncology agents. Historically, classical methods like the Skraup or Combes syntheses relied on harsh, highly acidic conditions that resulted in poor functional group tolerance and significant tar formation[1]. Today, the strategic selection of advanced catalytic systems—ranging from heterogeneous nanoclusters to precisely tuned transition-metal complexes—allows for highly efficient, atom-economical, and scalable syntheses.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic efficacy, operational advantages, and experimental validation of leading catalytic paradigms in modern quinoline synthesis.

Mechanistic Paradigms: Friedländer vs. Acceptorless Dehydrogenative Coupling (ADC)

Before selecting a catalyst, one must define the synthetic pathway. The two most prominent modern approaches are the Friedländer annulation and Acceptorless Dehydrogenative Coupling (ADC) .

  • Friedländer Annulation: Relies on the condensation of a 2-aminoaryl ketone with an α -methylene carbonyl compound. This pathway requires Lewis or Brønsted acids to activate the carbonyl oxygen, facilitating aldol condensation followed by cyclodehydration[2].

  • Acceptorless Dehydrogenative Coupling (ADC): A greener, redox-neutral approach utilizing alcohols (e.g., o-aminobenzyl alcohols) and ketones. Transition metals catalyze the dehydrogenation of the alcohol to an aldehyde, generating hydrogen gas. Subsequent imine condensation and cyclization yield the quinoline, with water and H2​ as the sole byproducts[3].

MechanisticPathways Sub1 2-Aminoaryl Ketone + Carbonyl Compound Cat1 Lewis/Brønsted Acid (Friedländer Annulation) Sub1->Cat1 Sub2 o-Aminobenzyl Alcohol + Ketone Cat2 Ru(II) Complex (Dehydrogenative Coupling) Sub2->Cat2 Int1 Aldol Condensation & Cyclodehydration Cat1->Int1 Int2 Alcohol Dehydrogenation & Imine Condensation Cat2->Int2 Prod Substituted Quinoline Core Int1->Prod Byprod1 H₂O Byproduct Int1->Byprod1 Int2->Prod Byprod2 H₂ Gas + H₂O Byproducts Int2->Byprod2

Mechanistic divergence: Friedländer condensation vs. Acceptorless Dehydrogenative Coupling.

Comparative Efficacy of Catalyst Classes

Heterogeneous Solid Acids and MOFs

Solid acids bypass the mass-transfer limitations and environmental hazards of liquid mineral acids.

  • Phosphotungstic Acid ( H3​PW12​O40​ ): This heteropolyacid acts as an exceptionally strong Brønsted acid. In solvent-free conditions at 130°C, it rapidly protonates carbonyl substrates, driving Friedländer cyclodehydration to >90% yield within 1 hour[4].

  • Metal-Organic Frameworks (MIL-53(Al)): MOFs offer tunable Lewis acidity. Studies show that MIL-53(Al) significantly outperforms MOF-5(Zn) and MIL-101(Cr) in Friedländer synthesis. The causality lies in the superior Lewis acid strength of the Al3+ sites, confirmed by potentiometric titration, which optimally coordinates the carbonyl oxygen to lower the activation energy of nucleophilic attack[2].

Nanocatalysts

Nanomaterials offer a bridge between homogeneous (high surface area) and heterogeneous (easy recovery) catalysis.

  • NiO Nanoparticles: Utilizing NiO NPs (80-100 nm) in Friedländer hetero-annulation provides excellent yields (92-96%) in short reaction times (1-2 h) at 80°C[5]. The high surface-area-to-volume ratio ensures abundant active sites, while their complete insolubility in organic solvents allows for quantitative recovery via simple centrifugation[5].

Transition-Metal Catalysts for ADC

For late-stage functionalization or when utilizing less reactive alcohol precursors, transition metals are required to manage hydrogen transfer.

  • Dinuclear Ru(II) Schiff-Base Complexes: Bimetallic systems exhibit profound cooperative effects. A dinuclear Ru(II) complex catalyzed the one-pot synthesis of quinolines from 2-nitrobenzyl alcohols at a minimal loading of 0.1 mol%, yielding 91-93%[6]. Proportional experiments proved that monometallic Ru(II) counterparts only achieved 39% yield under identical conditions, validating that the dual metal centers synergistically facilitate dehydrogenation[6].

  • NNN-Ruthenium Complexes: Bidentate and tridentate Ru complexes enable ADC of o-aminobenzyl alcohols with ketones in air, achieving broad substrate scope and high atom economy, releasing only water and hydrogen gas[7].

Quantitative Performance Matrix

The following table synthesizes experimental data across the evaluated catalytic systems to aid in your process chemistry selection:

Catalyst SystemReaction ParadigmModel SubstratesConditionsYield (%)RecyclabilityRef
Phosphotungstic Acid Friedländer2-Aminobenzophenone + Ethyl acetoacetate130°C / 1 h (Solvent-free)>90%Excellent (>5 cycles)[4]
MIL-53(Al) MOF Friedländer2-Aminoaryl ketones + Carbonyls100°C / 2-4 h (Solvent-free)~95%Good (4 cycles)[2]
NiO Nanoparticles Friedländer2-Aminobenzophenone + Cyclohexane-1,3-dione80°C / 1-2 h (Solvent-free)92-96%Excellent (5 cycles)[5]
Dinuclear Ru(II) ADC2-Nitrobenzyl alcohol + Secondary alcohols110°C / 12-24 h (Toluene)91-93%N/A (Homogeneous)[6]
NNN-Ruthenium ADCo-Aminobenzyl alcohols + Ketones120°C / 24 h (Air/Solvent)>85%N/A (Homogeneous)[7]

Validated Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.

Protocol A: Solvent-Free Friedländer Synthesis via NiO Nanoparticles[5]

Objective: Synthesize poly-substituted quinolines via a green, heterogeneous route.

  • Substrate Admixture: In a 10 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol) and cyclohexane-1,3-dione (1.0 mmol).

    • Validation Checkpoint: Ensure substrates are thoroughly triturated to a homogeneous melt to prevent localized stoichiometric imbalances.

  • Catalyst Loading: Add 10 mol% NiO nanoparticles to the mixture.

  • Thermal Activation: Heat the flask in an oil bath at 80°C under continuous stirring for 1-2 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (hexane:EtOAc 8:2). The complete disappearance of the distinct yellow spot of 2-aminobenzophenone confirms cyclodehydration is complete.

  • Quench & Extraction: Cool the mixture to room temperature. Add 10 mL of hot ethanol to dissolve the organic products, leaving the NiO NPs suspended.

  • Catalyst Recovery: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the product-rich supernatant. Wash the solid catalyst pellet twice with ethanol and dry at 100°C for 1 hour.

    • Validation Checkpoint: Weigh the recovered catalyst to calculate mass balance. Consistent mass ensures the >92% yield in subsequent cycles is not an artifact of altered catalyst-to-substrate ratios.

RecoveryWorkflow Step1 Reaction Completion (Solvent-free melt) Step2 Quench & Extract (Add Hot Ethanol) Step1->Step2 Step3 Phase Separation & Centrifugation Step2->Step3 Step4 Organic Supernatant (Product Isolation) Step3->Step4 Liquid Phase Step5 Solid Catalyst Pellet (Wash & Dry at 100°C) Step3->Step5 Solid Phase Step6 Next Catalytic Cycle (Validated Reusability) Step5->Step6 Thermal Reactivation

Self-validating workflow for heterogeneous catalyst isolation and recycling.

Protocol B: Acceptorless Dehydrogenative Coupling via Dinuclear Ru(II)[6]

Objective: Achieve one-pot quinoline synthesis from less reactive alcohol precursors using ultra-low catalyst loading.

  • Inert Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-nitrobenzyl alcohol (1.0 mmol), the target secondary alcohol (1.2 mmol), and KOH (1.5 equiv) as a base promoter.

  • Catalyst Introduction: Add 0.1 mol% of the Dinuclear Ru(II) Schiff-Base complex.

  • Degassing: Evacuate and backfill the Schlenk tube with ultra-pure Argon three times. Add 2.0 mL of rigorously anhydrous, degassed toluene.

    • Validation Checkpoint: Strict adherence to air-free techniques is critical. Oxygen intrusion will poison the Ru(II) center and shift the catalytic cycle toward unwanted substrate oxidation rather than dehydrogenative coupling.

  • Reaction: Seal the tube and heat at 110°C for 12-24 hours.

  • Isolation: Cool to room temperature, safely vent the generated H2​ gas, and filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst before column chromatography.

Strategic Recommendations for Drug Development

When designing a synthetic route for a novel quinoline-based API, catalyst selection should be dictated by the scale and the sensitivity of the substrate[1]:

  • For Early-Stage SAR Libraries: Utilize NiO Nanoparticles or Phosphotungstic Acid . The solvent-free Friedländer conditions allow for rapid, parallel synthesis of diverse analogs without the need for complex workups or inert atmospheres.

  • For Process Scale-Up & Green Chemistry: Transition to Ruthenium-catalyzed ADC . While the initial catalyst cost is higher, the ultra-low loading (0.1 mol%), utilization of stable alcohol precursors, and generation of water as the primary byproduct make it vastly superior for regulatory-compliant, ton-scale manufacturing.

Sources

Comparative Guide: Structural Activity Relationship (SAR) of Bromo- vs. Chloro-Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolinone scaffolds are privileged structures in medicinal chemistry, serving as the foundational backbone for numerous FDA-approved therapeutics[1]. The strategic introduction of halogen substituents—specifically bromine (Br) and chlorine (Cl)—onto the quinolinone ring is a highly effective method for modulating a compound's pharmacokinetic and pharmacodynamic profile[2].

This guide provides an objective, data-driven comparison of bromo- and chloro-substituted quinolinones. By analyzing their Structural Activity Relationships (SAR), we elucidate why specific halogenations drive divergent biological outcomes, empowering drug development professionals to make rational design choices for anticancer and antimicrobial applications.

Mechanistic Insights & SAR Logic

The choice between a bromo- and chloro-substituent is not arbitrary; it is governed by strict physicochemical parameters that dictate drug-target interactions.

The Case for Chloro-Quinolinones (Anticancer Dominance)

Chlorine possesses a higher electronegativity and a smaller Van der Waals radius compared to bromine. In the context of 6-arylamino-7-halo-5,8-quinolinediones, substituting a chlorine atom at the C-7 position significantly enhances the molecule's ability to form critical hydrogen bonds within the ATP-binding pockets of target kinases[3]. Experimental data confirms that 7-chloro derivatives exhibit superior inhibitory activity against Cyclin-Dependent Kinases (CDK2 and CDK4), leading to potent cytotoxicity against human solid tumor cell lines such as HCT-15 (colon) and SK-OV-3 (ovarian)[3][4].

The Case for Bromo-Quinolinones (Antimicrobial Efficacy)

Conversely, bromine's larger atomic radius and higher lipophilicity (LogP) increase the overall steric bulk and hydrophobicity of the quinolinone core. This increased lipophilicity is mechanistically critical for penetrating the complex lipid bilayers of bacterial and fungal cell walls. In comparative series, bromo-substituted quinolinones frequently demonstrate equivalent or slightly superior Minimum Inhibitory Concentration (MIC) values against resistant microbial strains compared to their chloro-counterparts[2].

SAR Core Quinolinone Scaffold Cl Chloro-Substitution (-Cl) High Electronegativity Smaller Radius Core->Cl Br Bromo-Substitution (-Br) High Lipophilicity Larger Steric Bulk Core->Br Cl_Effect Enhanced target protein hydrogen bonding (e.g., CDKs) Cl->Cl_Effect Br_Effect Improved cell membrane permeability Br->Br_Effect Cl_Result Superior Cytotoxicity (Anticancer Applications) Cl_Effect->Cl_Result Br_Result Superior MIC (Antimicrobial Applications) Br_Effect->Br_Result

Divergent structure-activity relationship (SAR) logic for chloro- vs. bromo-quinolinones.

Pathway Modulation: Apoptosis Induction

Both halogenated variants exert their anticancer effects by inducing programmed cell death. The introduction of the halogen enhances the molecule's ability to intercalate DNA or inhibit Topoisomerase II, triggering the intrinsic mitochondrial apoptotic pathway[2].

Apoptosis Q Halogenated Quinolinone Topo Topoisomerase II Inhibition Q->Topo DNA DNA Damage Topo->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage (Executioner) Casp9->Casp3 Apop Apoptosis Casp3->Apop

Mechanistic pathway of quinolinone-induced apoptosis via intrinsic mitochondrial signaling.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the biological performance of matched bromo- and chloro-quinolinone pairs across standardized assays[2][3][4].

Compound ClassHalogen SubstitutionPrimary Target / AssayPerformance MetricEfficacy Profile
6-Arylamino-5,8-quinolinedione C-7 Chloro (-Cl) HCT-15 (Colon Cancer)IC₅₀ = 1.2 - 2.8 µMHigh (Superior CDK inhibition)
6-Arylamino-5,8-quinolinedione C-7 Bromo (-Br) HCT-15 (Colon Cancer)IC₅₀ = 4.5 - 6.1 µMModerate (Steric clash in pocket)
3-Acetyl-quinolin-4-one C-6 Chloro (-Cl) S. aureus (Bacterial MIC)MIC = 2.5 µg/mLHigh
3-Acetyl-quinolin-4-one C-6 Bromo (-Br) S. aureus (Bacterial MIC)MIC = 1.0 µg/mLVery High (Superior permeability)
3-Acetyl-quinolin-4-one C-6 Bromo (-Br) C. albicans (Fungal MIC)MIC = 0.5 µg/mLVery High

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative data above. Causality for critical steps is explicitly defined.

Protocol A: MTT Assay for Anticancer Viability (Self-Validating System)

This colorimetric assay measures cellular metabolic activity as a proxy for cell viability.

  • Cell Seeding: Seed HCT-15 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 50 µM) of bromo- and chloro-quinolinones. Causality: Include a vehicle control (0.1% DMSO) to validate that baseline cytotoxicity is not solvent-induced, and a positive control (e.g., Doxorubicin) to validate assay sensitivity[2].

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into insoluble purple formazan via mitochondrial reductase enzymes.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Causality: Aspiration prevents media proteins from interfering with absorbance. DMSO is strictly required to solubilize the impermeable formazan crystals, ensuring accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Broth Microdilution for Antimicrobial MIC

This protocol determines the lowest concentration of the quinolinone required to inhibit visible microbial growth.

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the halogenated quinolinones (ranging from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Self-Validating Readout (Resazurin Addition): Add 30 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Relying solely on optical density (OD) can be misleading if the drug precipitates. Resazurin acts as an oxidation-reduction indicator; it shifts from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active cells. This provides an orthogonal, self-validating visual confirmation of the spectrophotometric MIC data.

Strategic Recommendations

When designing novel quinolinone libraries, the choice of halogen should be strictly dictated by the therapeutic target:

  • Select Chloro-Substitution (-Cl) when optimizing for targeted anticancer therapies where high-affinity, specific hydrogen bonding within a rigid kinase pocket (e.g., CDKs, PI3K) is the primary mechanism of action.

  • Select Bromo-Substitution (-Br) when developing broad-spectrum antimicrobial or antifungal agents, where overcoming the lipophilic barriers of the microbial cell wall is the rate-limiting step for efficacy.

References

  • Halogenated Quinolones: A Comparative Analysis of Bromo- and Chloro-Substituted Derivatives in Biological Applic
  • Cytotoxic activities of 6-aylamino-7-halo-5,8-quinolinediones against human tumor cell lines.
  • Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines. PubMed (NIH).
  • Quinolin-4-ones: Methods of Synthesis and Applic

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A Senior Application Scientist's Guide to Comparative Docking of Quinolinone Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins implicated in diseases from cancer to bacterial infections.[1][2][3][4] Molecular docking is an indispensable computational technique that accelerates drug discovery by predicting the binding interactions between these inhibitors and their protein targets.[3][5][6] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of quinolinone inhibitors. We will delve into the theoretical underpinnings, present a validated step-by-step workflow using industry-standard tools, and explain the scientific rationale behind each procedural choice to ensure accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead optimization and to gain a deeper understanding of structure-activity relationships (SAR).

PART 1: Theoretical Foundations of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand, e.g., a quinolinone inhibitor) when bound to a second (the receptor, e.g., a target protein).[5][7] The primary goals are to predict the binding mode and estimate the binding affinity.

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses.

  • Scoring Functions: Once poses are generated, a scoring function is used to estimate the binding affinity for each pose.[8] The result is typically given as a numerical score, often representing the free energy of binding (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[5][9]

The reliability of a docking study hinges on a meticulously validated protocol. A common and robust validation method is to re-dock the native co-crystallized ligand into its receptor's binding site.[10][11][12] A successful protocol is one that can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10][11] This confirms that the chosen parameters and software are appropriate for the biological system being studied.

PART 2: Designing the Comparative Docking Study

A well-designed study starts with the careful selection of targets and ligands, followed by rigorous preparation of their 3D structures.

2.1: Selection of Target Protein and Quinolinone Ligands

The quinolinone core is versatile, targeting a wide array of proteins. For this guide, we will focus on a common cancer target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key tyrosine kinase involved in tumor angiogenesis.[4] Several quinolinone-based compounds have been developed as VEGFR-2 inhibitors.[2][4]

For our comparative study, we will select a small, representative set of quinolinone derivatives with varying substituents to analyze how these changes affect binding affinity and interactions within the VEGFR-2 active site.

2.2: Sourcing and Preparing Molecular Structures

Authoritative Data Sources:

  • Protein Structure: The 3D coordinates of the target protein will be sourced from the RCSB Protein Data Bank (PDB). For this study, we will use the PDB ID 4ASD , which is the crystal structure of VEGFR-2 in complex with a known inhibitor.

  • Ligand Structures: The 3D structures of our chosen quinolinone derivatives can be obtained from databases like PubChem or drawn using chemical drawing software like ChemDraw and saved in a 3D format.[8][13]

PART 3: Experimental Protocol - A Validated Workflow

This section provides a detailed, step-by-step methodology for performing the docking study using widely adopted and validated software: UCSF Chimera , AutoDock Tools (ADT) , and AutoDock Vina .[14][15][16]

Workflow Overview

The entire docking process follows a logical sequence, from initial data retrieval to final analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Download Target (PDB: 4ASD) PrepProt 3. Prepare Protein (Chimera/ADT) PDB->PrepProt Ligands 2. Obtain Ligand Structures (PubChem/ChemDraw) PrepLig 4. Prepare Ligands (ADT) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid RunVina 6. Run Docking (AutoDock Vina) PrepLig->RunVina Grid->RunVina Analyze 7. Analyze Results (Binding Energy, Pose) RunVina->Analyze Visualize 8. Visualize Interactions (PyMOL/Discovery Studio) Analyze->Visualize Compare 9. Comparative Analysis (Tabulate Data) Visualize->Compare

Caption: High-level workflow for a comparative molecular docking study.

3.1: Protein Preparation (Receptor)

Causality: Raw PDB files contain non-essential information (e.g., water molecules, co-factors) and lack information required by docking algorithms (e.g., hydrogen atoms, atomic charges).[13][17] Proper preparation is the most critical step for a successful docking simulation.[18]

Protocol:

  • Load PDB: Open the downloaded PDB file (e.g., 4ASD.pdb) in UCSF Chimera or ADT.[14][19]

  • Clean Structure: Delete all water molecules and any co-crystallized ligands or ions not essential for binding.[13][19][20] This simplifies the system and prevents interference.

  • Add Hydrogens: Use the software's tools to add polar hydrogen atoms. This is crucial for correctly identifying potential hydrogen bonds.[17][21]

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges in ADT).[21] This is necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[14] This format contains the 3D coordinates plus the assigned charge and atom type information.

3.2: Ligand Preparation

Causality: Ligand structures must be converted to a 3D format, have their energy minimized to reach a stable conformation, and be assigned rotatable bonds to allow for conformational flexibility during docking.[22][23]

Protocol:

  • Obtain 3D Structure: Download the SDF file from PubChem or convert a 2D drawing to 3D using software like ChemDraw or Marvin Sketch.[8][23]

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, sterically favorable conformation.[13]

  • Load into ADT: Open the prepared 3D ligand file.

  • Define Torsion Tree: Automatically detect the root and define the rotatable (torsional) bonds. This allows the docking algorithm to explore different conformations of the ligand.[8]

  • Save as PDBQT: Save the final ligand structure in the PDBQT format.

3.3: Molecular Docking Simulation with AutoDock Vina

Causality: The simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The exhaustiveness parameter controls the computational effort spent searching for the best binding pose.

Protocol:

  • Define the Grid Box: In ADT, center the grid box on the binding site. A reliable way to do this is to center it on the position of the original co-crystallized ligand.[21][24] The size of the box should be large enough to accommodate the quinolinone inhibitors and allow them to rotate freely.[8]

  • Create Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and other parameters.[16]

    • receptor = protein.pdbqt

    • ligand = quinolinone_1.pdbqt

    • center_x, center_y, center_z: Coordinates from Step 1.

    • size_x, size_y, size_z: Dimensions from Step 1.

    • exhaustiveness = 8 (A good starting value for a balance of speed and accuracy).

  • Run Vina: Execute the docking simulation from the command line.[5][25] vina --config conf.txt --out output.pdbqt --log log.txt

PART 4: Comparative Analysis and Data Interpretation

The output from AutoDock Vina includes a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.[9][26]

4.1: Tabulating Docking Results

Summarize the quantitative data in a clear, structured table. The primary metric is the binding affinity (in kcal/mol). A more negative value suggests a stronger predicted binding.

Quinolinone DerivativeSubstituent (R-group)Binding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)
Inhibitor A (Lead) -H-9.2Cys919, Asp1046
Inhibitor B -OCH3-9.8Cys919, Asp1046, Glu885
Inhibitor C -Cl-9.5Cys919, Asp1046
Inhibitor D -COOH-8.1Cys919 (Steric Clash)

This data is illustrative and for demonstration purposes only.

4.2: Visualizing and Interpreting Binding Modes

Causality: Visualization is essential to understand why certain inhibitors perform better than others. It allows for the qualitative analysis of the molecular interactions driving the binding affinity.[8][26][27]

Protocol:

  • Load Complex: Open the prepared protein PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or Discovery Studio Visualizer.[8]

  • Identify Interactions: Analyze the best-scoring pose for each inhibitor. Identify key interactions such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Common with aromatic systems like the quinolinone core.

  • Compare Poses: Superimpose the binding poses of all inhibitors to understand how different substituents occupy the binding pocket and form unique interactions.

G cluster_protein VEGFR-2 Active Site Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 Phe1047 Phe1047 InhibitorB Quinolinone Inhibitor B (-OCH3) InhibitorB->Cys919 H-Bond (Backbone) InhibitorB->Asp1046 H-Bond (Sidechain) InhibitorB->Glu885 H-Bond (-OCH3) InhibitorB->Phe1047 Pi-Pi Stacking

Caption: 2D diagram of key interactions for a hypothetical inhibitor.

From the illustrative data, we can derive insights:

  • Inhibitor B shows the best binding affinity (-9.8 kcal/mol). Visualization reveals its methoxy (-OCH3) group forms an additional hydrogen bond with Glu885, which is absent in the other derivatives. This explains its enhanced predicted affinity.

  • Inhibitor D , with a carboxylic acid group (-COOH), has a lower score (-8.1 kcal/mol). This might be due to steric hindrance or an unfavorable electrostatic interaction within the largely hydrophobic pocket, a hypothesis that can be confirmed through visualization.

PART 5: Conclusion and Future Directions

This guide outlines a robust and reproducible workflow for the comparative molecular docking of quinolinone inhibitors. By systematically preparing structures, executing a validated docking protocol, and meticulously analyzing the results, researchers can gain significant insights into the structure-activity relationships of their compounds.[22]

The results from such a study provide a strong foundation for the next steps in drug development, which include:

  • Lead Optimization: Guiding the synthesis of new derivatives with modifications predicted to improve binding.

  • Molecular Dynamics (MD) Simulations: Further validating the stability of the predicted binding poses over time.

  • In Vitro Experimental Validation: Ultimately, the computational predictions must be confirmed through experimental binding assays and functional screens to verify the inhibitor's potency and efficacy.[6]

References

  • ResearchGate. (2015, July 7). How can I validate a docking protocol?

  • UCSF Chimera. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube.

  • Class Central. Free Video: Molecular Docking Analysis - Autodock Results and Visualization.

  • SciSpace. Ligand docking and binding site analysis with pymol and autodock/vina.

  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide.

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.

  • SAMSON Documentation Center. Dock ligands and libraries of ligands with AutoDock Vina Extended.

  • Proceedings of the National Academy of Sciences. (2002, December 15). Discovery of novel targets of quinoline drugs in the human purine binding proteome.

  • Meiler Lab. Molecular Docking Tutorial.

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

  • BenchChem. A Researcher's Guide to Computational Docking and Experimental Validation.

  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4.

  • PLOS. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.

  • PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.

  • PLOS ONE. (2022, June 15). Factor quinolinone inhibitors disrupt spindles and multiple LSF (TFCP2)-protein interactions in mitosis, including with microtubule-associated proteins.

  • BenchChem. A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors.

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..

  • ACS Publications. (2004, July 13). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets.

  • University of Cambridge. Session 4: Introduction to in silico docking.

  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors.

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial.

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.

  • Cresset Group. Protein-ligand docking.

  • YouTube. (2018, December 4). Autodock Vina Result Analysis with PyMol.

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.

  • Eagon Research Group. Vina Docking Tutorial.

  • ResearchGate. (2019). Molecular Docking Protocol.

  • AACR Publications. (2012, April 15). Molecular targets of quinolinone derivatives with anticancer activity.

  • PMC. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.

  • DTIC. Quinolinones as a Novel Therapeutic Strategy in ALS.

  • Ukaaz Publications. (2024, June 30). A review on quinazoline containing compounds: Molecular docking and pharmacological activites.

  • IntechOpen. (2019, May 22). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound.

  • SCIRP. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.

  • Frontier in Medical and Health Research. (2025, August 1). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS.

  • ResearchGate. (2022, January 20). How to prepare this type of compounds for molecular docking?

  • Meiler Lab. Ligand Docking with a G-Protein Coupled Receptor.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide designed for researchers, scientists, and drug development professionals handling complex halogenated heterocyclic building blocks.

As a critical heterocyclic building block in drug discovery and medicinal chemistry, 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is frequently utilized in the synthesis of novel therapeutics. However, the presence of both bromine and chlorine substituents on the quinolinone core presents unique toxicological and environmental challenges. This guide provides laboratory personnel with step-by-step operational and disposal protocols grounded in scientific causality and regulatory compliance.

Chemical Identity & Hazard Profile

To manage a chemical effectively, one must first understand its intrinsic properties. The carbon-halogen bonds (C-Br, C-Cl) in this compound increase its lipophilicity and environmental persistence, triggering specific environmental regulations.

Table 1: Physicochemical Properties and Hazard Classifications

Property / AttributeValue / Description
Chemical Name 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one
CAS Number 1341717-31-4
Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
Physical Form Powder, crystals, or flocculent solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
GHS Precautionary P264, P270, P280, P302+P352, P305+P351+P338, P501
Waste Classification Halogenated Organic Solid Waste[1]

Immediate Safety & Handling Protocol

Causality Check: Halogenated aromatics can cause significant dermal and ocular irritation. Standard latex gloves offer insufficient protection against halogenated permeation, necessitating more robust barrier materials.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder within a certified chemical fume hood to prevent the inhalation of aerosolized dust.

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile or Viton® gloves, a chemically resistant lab coat, and tight-fitting safety goggles.

    • Self-Validation System: Before handling, inspect gloves for micro-tears by inflating them slightly; compromised gloves will fail to hold air and must be discarded.

  • Equipment Preparation: Use anti-static spatulas and weighing boats to prevent the powder from dispersing due to static charge.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and exposure.

Step-by-Step Spill Response:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Do NOT use water, as this can spread the compound and potentially carry it into sink drains, violating the Clean Water Act[2].

  • Absorption/Collection: Gently cover the spilled powder with a non-combustible absorbent material (e.g., dry sand or diatomaceous earth) to suppress dust[3].

  • Collection: Use a non-sparking brush and dustpan to sweep up the mixture.

  • Isolation: Transfer the collected material into a designated, sealable hazardous waste container.

SpillResponse Start Spill Detected: 6-Bromo-8-chloro-2-quinolone PPE Don PPE (Viton gloves, goggles) Start->PPE Vent Ensure Ventilation (Fume Hood/Exhaust) PPE->Vent Sweep Collect with Non-combustible Absorbent (Sand/Earth) Vent->Sweep Container Place in Compatible Sealed Container Sweep->Container Label Label as: Halogenated Organic Waste Container->Label Store Store in SAA (Satellite Accumulation Area) Label->Store Incinerate High-Temp Incineration (RCRA Permitted Facility) Store->Incinerate EHS Pickup

Workflow for the safe spill containment and disposal of halogenated organic compounds.

Waste Classification & Regulatory Logic

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing halogens (chlorine, bromine, fluorine, iodine) is subject to strict regulatory scrutiny[4].

Causality Check: Why must halogenated waste be strictly segregated from non-halogenated waste? If 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is mixed with a non-halogenated solvent or solid waste stream, the entire volume must be legally treated as halogenated waste[4]. Halogenated waste is significantly more expensive to dispose of because its incineration requires specialized scrubbers to neutralize the corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases produced during combustion[5].

RCRA_Logic Compound Solid Waste: 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one HalogenCheck Contains Halogens? (Br, Cl) Compound->HalogenCheck Halogenated Halogenated Organic Waste (Requires Segregation) HalogenCheck->Halogenated Yes (Br, Cl present) NonHalogenated Non-Halogenated Waste HalogenCheck->NonHalogenated No Drain Drain Disposal? Halogenated->Drain Prohibited Strictly Prohibited (CWA & RCRA Violations) Drain->Prohibited Yes Incineration High-Temperature Incineration (Breaks C-X Bonds) Drain->Incineration No, proper route

Logical decision tree for RCRA classification and disposal routing of halogenated waste.

Step-by-Step Disposal Procedures

Drain disposal of this compound is strictly prohibited[2]. The only environmentally sound and legally compliant method of disposal is high-temperature incineration at a RCRA-permitted facility[3].

Causality Check: Why high-temperature incineration? Lower combustion temperatures can result in the incomplete breakdown of chlorinated and brominated aromatics, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5]. High-temperature kilns ensure complete cleavage of the C-X bonds.

Step-by-Step Disposal Methodology:

  • Container Selection: Place the chemical and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) into an unlined, chemically compatible high-density polyethylene (HDPE) or glass container[6].

    • Self-Validation System: Ensure the container lid forms a hermetic seal. Invert the sealed empty container prior to use to verify the integrity of the threading.

  • Waste Segregation: Strictly isolate this container from non-halogenated organic waste, strong oxidizers, and strong bases[1].

  • Labeling: Affix a standardized hazardous waste label. The label must explicitly state:

    • "Hazardous Waste"

    • "Halogenated Organic Solid"

    • Full Chemical Name: "6-Bromo-8-chloro-1,2-dihydroquinolin-2-one"

    • Primary Hazards: "Toxic, Irritant"

  • Satellite Accumulation: Transfer the sealed, labeled container to your laboratory's designated Satellite Accumulation Area (SAA)[2]. Ensure secondary containment (e.g., a plastic bin) is used to catch any hypothetical container failure.

  • EHS Coordination: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will coordinate with a licensed RCRA-permitted vendor to transport the waste "cradle-to-grave" for high-temperature incineration[2].

References

  • Title: Hazardous Waste Management and RCRA Guidelines Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

Sources

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